3-Methyl-2-naphthol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRXDLASSYFCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169557 | |
| Record name | 3-Methyl-2-naphthol | |
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Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17324-04-8 | |
| Record name | 3-Methyl-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17324-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-2-naphthol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-naphthol | |
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| Record name | 3-methyl-2-naphthol | |
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| Record name | 3-Methyl-2-naphthol | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methyl-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes to 3-Methyl-2-naphthol, a valuable intermediate in the pharmaceutical and chemical industries.[1] The synthesis of this compound, also known as 2-hydroxy-3-methylnaphthalene, presents a unique challenge in achieving regioselectivity, specifically C-alkylation at the C3 position over O-alkylation of the hydroxyl group on 2-naphthol. This document details potential synthetic strategies, including direct methylation of 2-naphthol and multi-step synthetic pathways, supported by experimental data and workflow visualizations.
Direct C-Alkylation of 2-Naphthol
The most direct approach to this compound is the C-methylation of 2-naphthol. This method is attractive due to its atom economy. However, controlling the selectivity between C-alkylation and O-alkylation is a significant challenge. Research indicates that both O-methylation, yielding 2-methoxynaphthalene, and C-methylation are possible outcomes.[2][3]
Gas-Phase Methylation over Solid-Acid Catalysts
Table 1: Potential Reaction Parameters for Gas-Phase Methylation of 2-Naphthol
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | |
| Methylating Agent | Methanol | [4] |
| Catalyst | Alumina (derived from aluminum alkoxide hydrolysis) | [4][5] |
| Temperature | 320 - 380 °C | [4] |
| Pressure | 300 - 500 psig | [4] |
| Methanol:Naphthol Molar Ratio | 0.1 - 1.0 | [4] |
| Liquid Hourly Space Velocity (LHSV) | 1 - 10 | [4] |
Experimental Protocol (Hypothetical, based on related literature):
A continuous flow reactor would be charged with an alumina catalyst. A liquid feed of 2-naphthol and methanol, potentially diluted with an unreactive solvent like toluene or xylene, would be introduced into the reactor at the specified temperature and pressure.[4] The reaction product would be collected and purified, likely via fractional distillation, to isolate this compound.[4] Unreacted 2-naphthol could be recycled.[4]
Logical Workflow for Gas-Phase Methylation:
Caption: Hypothetical workflow for the continuous gas-phase synthesis of this compound.
Multi-step Synthesis via an Intermediate
An alternative to direct methylation is a multi-step synthesis involving the introduction of a functional group that can be later converted to a methyl group. While no direct literature for this specific transformation to this compound was identified, this remains a plausible strategy for achieving high regioselectivity.
One potential, though not explicitly documented, route could involve the formylation of 2-naphthol to produce 3-hydroxy-2-naphthaldehyde, followed by reduction to the corresponding alcohol and subsequent conversion to the methyl group. This approach would likely offer better control over the position of substitution.
Characterization Data
While a specific synthesis protocol for this compound is not detailed in the available literature, some of its physical and spectroscopic properties have been reported.
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17324-04-8 | [6] |
| Molecular Formula | C₁₁H₁₀O | |
| Molecular Weight | 158.20 g/mol | |
| Melting Point | 155-156 °C | [7] |
| Boiling Point | 174 °C at 20 Torr | [7] |
| Appearance | Solid | [7] |
| Storage | Room Temperature, Sealed in dry conditions | [6][7] |
Future Research Directions
The synthesis of this compound with high selectivity and yield remains an area for further investigation. Future research could focus on:
-
Catalyst Development: Exploring novel solid-acid catalysts for the gas-phase methylation of 2-naphthol to enhance C-alkylation selectivity.
-
Optimization of Reaction Conditions: A systematic study of the effects of temperature, pressure, and reactant ratios on the regioselectivity of the methylation reaction.
-
Alternative Methylating Agents: Investigating "greener" methylating agents, such as dimethyl carbonate, in liquid-phase reactions with appropriate catalysts to favor C-alkylation.[2]
-
Development of Multi-step Routes: Designing and validating a high-yield, multi-step synthesis that ensures the desired regiochemistry.
This technical guide summarizes the current understanding and potential pathways for the synthesis of this compound. The information provided is intended to serve as a foundation for further research and process development in this area.
References
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. US3993701A - Methylation of α-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 5. CA1057776A - Methylation of alpha-naphthol to 2-methyl-1-naphthol - Google Patents [patents.google.com]
- 6. This compound | 17324-04-8 [chemicalbook.com]
- 7. This compound CAS#: 17324-04-8 [m.chemicalbook.com]
3-Methyl-2-naphthol chemical structure and IUPAC name
This guide provides a comprehensive overview of 3-methyl-2-naphthol, a key organic compound, detailing its chemical structure, properties, synthesis, and a representative experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is an aromatic organic compound derived from naphthalene. Its structure features a naphthalene bicyclic system substituted with a hydroxyl (-OH) group at the second position and a methyl (-CH₃) group at the third position.[1]
IUPAC Name: 3-Methylnaphthalen-2-ol[1]
Synonyms: 2-Hydroxy-3-methylnaphthalene, 3-Methyl-2-naphthalenol[1]
The chemical structure is as follows:
(Note: This is a placeholder for the actual chemical structure image which would be generated or sourced separately.)
The presence of the hydroxyl group classifies it as a naphthol, a naphthalene analogue of phenol, which imparts weak acidic properties to the molecule.[1] The naphthalene backbone makes the compound largely hydrophobic.[1]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O | [1] |
| Molecular Weight | 158.20 g/mol | [2] |
| CAS Number | 17324-04-8 | [1][2][3] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 155-156 °C | [4][5] |
| Boiling Point | 304.3 °C at 760 mmHg | [5] |
| Flash Point | 147.1 °C | [5] |
| Solubility | Limited solubility in water, soluble in organic solvents | [1] |
| LogP | 2.92 | [2] |
| Refractive Index | 1.656 | [5] |
Experimental Protocols
A plausible synthetic route to this compound can be adapted from general methods for naphthalene derivatization, such as the electrophilic cyclization of specific alkynes or the direct methylation of a naphthol precursor.[6][7] Below is a detailed, representative experimental protocol for its synthesis.
Synthesis of this compound via Methylation of 2-Naphthol
This protocol describes a conceptual Friedel-Crafts alkylation of 2-naphthol.
Materials:
-
2-Naphthol
-
Methanol
-
Activated Alumina (as catalyst)[7]
-
Anhydrous Toluene (as solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-naphthol (10 g, 0.069 mol) and anhydrous toluene (100 mL).
-
Catalyst Addition: Activated alumina (5 g) is added to the flask.
-
Reagent Addition: Methanol (3.3 mL, 0.083 mol) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to a reflux temperature of approximately 550-650°C and maintained for 4-6 hours under a nitrogen atmosphere.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is washed sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Characterization: The final product is characterized by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR). The melting point should be consistent with the literature value of 155-156 °C.[4][5]
Visualization of Synthetic Pathway
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Synthetic pathway of this compound.
References
- 1. CAS 17324-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | 17324-04-8 [chemicalbook.com]
- 4. This compound CAS#: 17324-04-8 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4187255A - Process for methylating naphthalene - Google Patents [patents.google.com]
solubility of 3-Methyl-2-naphthol in organic solvents
An In-depth Technical Guide to the Solubility of 3-Methyl-2-naphthol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in various high-value industries, including pharmaceuticals, cosmetics, and dyes. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document outlines its expected solubility characteristics based on its chemical structure and data from analogous compounds. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility values and offers a logical framework for solvent selection in purification processes.
Solubility Profile of this compound
This compound (CAS: 17324-0-8) is an aromatic organic compound with a molecular structure featuring a naphthalene backbone substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group. Its solubility is governed by the interplay between the polar hydroxyl group, capable of hydrogen bonding, and the large, nonpolar naphthalene ring system.
Qualitative Assessment:
Based on the principle of "like dissolves like," the solubility of this compound can be inferred:
-
Polar Solvents: The presence of the hydroxyl group suggests some solubility in polar solvents, particularly those that can act as hydrogen bond donors or acceptors, such as alcohols (e.g., methanol, ethanol). However, the large hydrophobic naphthalene structure will limit its solubility in highly polar solvents like water. The related compound, 2-naphthol, is only slightly soluble in water (approximately 1 g/L at 20°C) but is readily soluble in simple alcohols, ethers, and chloroform.[1][2]
-
Nonpolar Solvents: The aromatic naphthalene ring system indicates that this compound will be soluble in a range of nonpolar to moderately polar organic solvents such as toluene, benzene, and chlorinated solvents.[1]
-
Effect of Methyl Group: The addition of a methyl group, compared to the parent 2-naphthol, slightly increases the nonpolar character of the molecule, which may marginally decrease its solubility in very polar solvents and increase it in nonpolar hydrocarbon solvents.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility data (e.g., in g/L or mole fraction at various temperatures) for this compound in a range of organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to compile experimental data. For reference, qualitative solubility information for the parent compound, 2-naphthol, is included.
| Solvent | Temperature (°C) | Solubility of this compound | Solubility of 2-Naphthol (Qualitative) |
| Methanol | Data not available | Soluble[1] | |
| Ethanol | Data not available | Soluble[3] | |
| Acetone | Data not available | Soluble[1] | |
| Ethyl Acetate | Data not available | Soluble | |
| Toluene | Data not available | Soluble | |
| Chloroform | Data not available | Soluble[3] | |
| Diethyl Ether | Data not available | Soluble[3] | |
| Hexane | Data not available | Sparingly Soluble | |
| Water | Data not available | Slightly Soluble[1] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative data, the thermodynamic solubility of this compound can be determined using the widely accepted isothermal saturation or "shake-flask" method. This method measures the concentration of the solute in a saturated solution in equilibrium with the solid phase at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure equilibrium is reached. b. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). b. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. d. Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated analytical range.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV at a suitable wavelength or UV-Vis spectrophotometry). c. Analyze the diluted samples from step 3c and determine their concentration using the calibration curve.
-
Calculation: a. Calculate the original concentration of the saturated solution, accounting for all dilution factors. The result can be expressed in various units, such as mg/mL, g/L, or mol/L.
Visualization of Workflows and Logic
The following diagrams, created using the DOT language, illustrate key processes related to determining and applying solubility data.
Caption: Workflow for the experimental determination of solubility using the isothermal saturation method.
Caption: Logical diagram for selecting a suitable solvent for the recrystallization of this compound.
References
Spectral Analysis of 3-Methyl-2-naphthol: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the spectral data and analytical methodologies for 3-Methyl-2-naphthol.
Illustrative Spectral Data of 2-Naphthol
The following tables summarize the key spectral data for 2-naphthol. These values serve as a foundational reference for predicting the spectral characteristics of this compound.
¹H NMR Spectral Data of 2-Naphthol
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.75 | s | 1H | -OH |
| 7.78 - 7.72 | m | 2H | Ar-H |
| 7.37 - 7.32 | m | 1H | Ar-H |
| 7.23 - 7.18 | m | 1H | Ar-H |
| 7.13 - 7.09 | m | 2H | Ar-H |
| 7.06 | d | 1H | Ar-H |
Note on this compound: The ¹H NMR spectrum of this compound is expected to be similar to that of 2-naphthol, with the addition of a singlet in the aliphatic region (likely around δ 2.2-2.5 ppm) corresponding to the methyl protons. The signals of the aromatic protons, particularly H1 and H4, would also experience slight shifts due to the electronic effect of the methyl group.
¹³C NMR Spectral Data of 2-Naphthol
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.0 | C-OH |
| 134.8 | Quaternary Ar-C |
| 129.5 | Ar-CH |
| 128.2 | Ar-CH |
| 127.8 | Quaternary Ar-C |
| 126.2 | Ar-CH |
| 123.4 | Ar-CH |
| 118.9 | Ar-CH |
| 109.1 | Ar-CH |
Note on this compound: In the ¹³C NMR spectrum of this compound, an additional signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the aromatic carbons, especially C2, C3, and C4, would be altered due to the substituent effect of the methyl group.[1]
IR Spectral Data of 2-Naphthol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3550 | Strong, Broad | O-H stretch (phenolic) |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 1600-1650 | Medium-Strong | Aromatic C=C stretch |
| 1200-1300 | Strong | C-O stretch (phenolic) |
| 700-900 | Strong | Aromatic C-H out-of-plane bend |
Note on this compound: The IR spectrum of this compound would largely resemble that of 2-naphthol.[2] Additional peaks corresponding to the C-H stretching and bending vibrations of the methyl group would be expected in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.
Mass Spectrometry Data of 2-Naphthol
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 115 | ~70 | [M-CHO]⁺ |
| 89 | ~10 | |
| 63 | ~11 |
Note on this compound: The mass spectrum of this compound would show a molecular ion peak at m/z 158. A prominent fragmentation pathway would likely involve the loss of a methyl radical to form a stable ion at m/z 143. Aromatic alcohols are known to exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3][4]
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A series of radiofrequency pulses are applied to the sample.
-
The resulting free induction decay (FID) signal is recorded.
-
Data is typically acquired over a spectral width of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
-
A larger number of scans are typically required due to the low natural abundance of ¹³C.
-
Data is typically acquired over a spectral width of 0-200 ppm.
-
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for a solid sample):
-
KBr Pellet Method: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
The sample is placed in the infrared beam.
-
The instrument measures the absorption of infrared radiation at different wavenumbers.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
An In-depth Technical Guide to 3-Methyl-2-naphthol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-naphthol, an aromatic organic compound, is a derivative of 2-naphthol with a methyl group at the C-3 position. Its chemical structure, featuring a naphthalene core with hydroxyl and methyl functional groups, makes it a valuable intermediate in various fields of chemical synthesis.[1] It serves as a crucial building block in the preparation of more complex molecules, finding applications in the pharmaceutical, dye, and fragrance industries. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and detailed spectroscopic data for this compound.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[2] The presence of the hydroxyl group allows for hydrogen bonding, while the naphthalene ring imparts significant hydrophobicity, resulting in moderate solubility in organic solvents and limited solubility in water.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀O | [2][3] |
| Molecular Weight | 158.20 g/mol | [2][4] |
| CAS Number | 17324-04-8 | [2][3][4] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 155-156 °C | |
| Boiling Point | 174 °C at 20 mmHg | |
| logP | 2.92 | [4] |
| InChI | 1S/C11H10O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7,12H,1H3 | |
| InChI Key | MYRXDLASSYFCAC-UHFFFAOYSA-N | |
| SMILES | CC1=CC2=C(C=C1O)C=CC=C2 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of substituted naphthols is through the Friedel-Crafts alkylation of the corresponding naphthol. In the case of this compound, this would involve the reaction of 2-naphthol with a methylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation of 2-Naphthol
This protocol describes a general procedure for the methylation of 2-naphthol, which can be optimized for the synthesis of this compound.
Materials:
-
2-Naphthol
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Lewis acid catalyst (e.g., aluminum chloride, iron(III) chloride)
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Solvent for recrystallization (e.g., ethanol, hexane)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the Lewis acid catalyst in portions.
-
To the cooled and stirred mixture, add the methylating agent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice and hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
References
The Elusive Natural Occurrence of 3-Methyl-2-naphthol: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-naphthol, a bicyclic aromatic compound, is well-documented as a synthetic chemical intermediate. However, its presence as a naturally occurring metabolite in biological systems remains largely unconfirmed. This technical guide synthesizes the current, albeit indirect, evidence suggesting potential biosynthetic pathways for this compound in the fungal and plant kingdoms. While direct isolation from a natural source has not been reported in peer-reviewed literature, the metabolic capabilities of certain organisms to produce structurally related compounds provide a foundation for hypothesizing its natural occurrence. This document details the known metabolic pathways of naphthalene in fungi, the isolation of methylated naphthol derivatives from plant sources, and proposes a hypothetical biosynthetic route to this compound. Experimental protocols for the extraction and identification of related phenolic compounds are also presented to guide future research in this area.
Introduction
This compound (CAS 17324-04-8) is a derivative of naphthalene characterized by a hydroxyl group at the C-2 position and a methyl group at the C-3 position. While its synthesis and application in chemical industries are established, its natural origin is a subject of scientific inquiry. The structural similarity of this compound to known fungal and plant secondary metabolites, particularly other naphthols and methylated aromatic compounds, suggests that its biosynthesis in nature is plausible. This guide explores the peripheral evidence and provides a framework for investigating the potential natural occurrence of this compound.
Fungal Metabolism of Naphthalene and Biosynthesis of Naphthalenones: Indirect Evidence
Fungi are prolific producers of a vast array of secondary metabolites, including polycyclic aromatic compounds. Several fungal species have been shown to metabolize naphthalene, a key precursor for naphthols.
Numerous fungal species, particularly from the order Mucorales, are capable of oxidizing naphthalene. The primary metabolite is often 1-naphthol, but the formation of 2-naphthol has also been identified.[1] This metabolic capability demonstrates that fungi possess the enzymatic machinery to produce the core 2-naphthol structure.
Furthermore, fungi are known to synthesize a class of compounds called naphthalenones through the 1,8-dihydroxynaphthalene (DHN) polyketide pathway.[2][3] This pathway involves the biosynthesis of a pentaketide chain which is then cyclized and modified to produce various naphthalenone derivatives. While this compound is not a direct product of this pathway, the existence of complex naphthalene-based metabolites in fungi highlights their capacity to synthesize and modify the naphthalene ring system.
The following table summarizes the identified metabolites from the fungal metabolism of naphthalene.
| Precursor | Fungal Taxa | Key Metabolites | Reference |
| Naphthalene | Mucorales (e.g., Cunninghamella, Syncephalastrum, Mucor), Neurospora crassa, Claviceps paspali, Psilocybe spp. | 1-Naphthol, 2-Naphthol, 4-hydroxy-1-tetralone, trans-1,2-dihydroxy-1,2-dihydronaphthalene, 1,2-naphthoquinone, 1,4-naphthoquinone | [1] |
| Naphthalene | Pleurotus ostreatus | 1-Naphthol, 2-Naphthol, Salicylic acid, Benzoic acid | [2] |
Hypothetical Fungal Biosynthesis of this compound
Based on the known fungal metabolism of naphthalene to 2-naphthol and the common occurrence of methylation reactions in fungal secondary metabolism, a hypothetical biosynthetic pathway for this compound can be proposed. An S-adenosyl methionine (SAM)-dependent methyltransferase could catalyze the methylation of 2-naphthol at the C-3 position.
Methylated Naphthalene Derivatives in Plants
While direct evidence for this compound in plants is lacking, the isolation of structurally related methylated naphthalene derivatives from plant sources provides compelling circumstantial evidence for the existence of the necessary biosynthetic pathways.
The Thai medicinal plant Diospyros mollis has been found to produce a variety of naphthalene glycosides, including compounds with a 3-methyl-1,8-naphthalenediol core structure.[4] The presence of a methylated naphthalene skeleton in a plant species suggests that the enzymatic machinery for both naphthalene ring formation and subsequent methylation is present.
The following table details the relevant compounds isolated from Diospyros mollis.
| Compound Name | Core Structure | Source Organism | Reference |
| Makluoside B | 3-methyl-1,8-naphthalenediol unit linked to a 5-hydroxy-7-methyl-1,4-naphthoquinone unit | Diospyros mollis | [4] |
| Makluosides C-E | 3-methyl-1,8-naphthalenediol glycosides | Diospyros mollis | [4] |
Proposed Biosynthetic Logic in Plants
The biosynthesis of naphthalene derivatives in plants is often linked to the shikimate pathway, leading to chorismate, which can then be converted to isochorismate and subsequently to naphthalenes. The methylation step would likely be catalyzed by a specific O-methyltransferase or C-methyltransferase acting on a hydroxylated naphthalene precursor.
Experimental Protocols for Investigation
The absence of confirmed natural sources of this compound necessitates the use of robust and sensitive analytical techniques to screen potential producer organisms. The following outlines a general workflow for the extraction and identification of phenolic compounds from fungal or plant matrices, which can be adapted for the search for this compound.
General Extraction and Analytical Workflow
Detailed Methodologies
1. Sample Preparation and Extraction:
-
Fungal Cultures: Fungi suspected of producing naphthalene derivatives (e.g., species known to metabolize naphthalene) should be grown in a suitable liquid or solid medium. The mycelia and the culture broth should be separated and extracted separately.
-
Mycelia Extraction: Lyophilize and grind the mycelia. Extract with a solvent of medium polarity, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Broth Extraction: Extract the culture filtrate with an immiscible organic solvent like ethyl acetate at different pH values to isolate neutral, acidic, and basic compounds.
-
-
Plant Material: Air-dry and powder the plant material (e.g., leaves, stems, roots of Diospyros species). Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.
2. Chromatographic Separation and Purification:
-
Column Chromatography: Subject the crude extracts to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol, often with a small amount of acid like formic acid to improve peak shape).
3. Structure Elucidation and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for separation and preliminary identification based on mass spectra and retention indices. The crude extract or fractions can be derivatized (e.g., silylation of the hydroxyl group) to improve volatility and chromatographic performance.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile and thermally labile compounds. High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, allowing for the determination of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For purified compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguous structure elucidation.
-
Comparison with an Authentic Standard: The final confirmation of the identity of this compound would require the comparison of its chromatographic retention time, mass spectrum, and NMR spectra with those of a commercially available authentic standard.
Conclusion and Future Directions
While the direct natural occurrence of this compound remains to be definitively established, the existing body of knowledge on fungal and plant secondary metabolism provides a strong rationale for its potential existence in nature. The fungal degradation of naphthalene to 2-naphthol and the isolation of methylated naphthalene derivatives from plants like Diospyros mollis are key pieces of circumstantial evidence.
Future research should focus on a targeted screening of fungal endophytes, soil fungi known for xenobiotic degradation, and plants from genera known to produce other naphthalene derivatives. The application of modern analytical techniques, particularly high-resolution mass spectrometry-based metabolomics, will be crucial in detecting trace amounts of this compound in complex natural extracts. The confirmation of its natural occurrence would open new avenues for understanding the biosynthetic pathways of methylated aromatic compounds and could have implications for drug discovery and development.
References
- 1. Fungal transformation of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential [mdpi.com]
- 4. Naphthalene glycosides in the Thai medicinal plant Diospyros mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
electrophilic substitution reactions of 3-Methyl-2-naphthol
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Methyl-2-naphthol
Introduction
This compound is an aromatic organic compound from the naphthol family, characterized by a naphthalene core substituted with a hydroxyl (-OH) group at the 2-position and a methyl (-CH3) group at the 3-position.[1] This substitution pattern significantly influences the molecule's reactivity in electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic rings. The hydroxyl group is a powerful activating group, while the methyl group is a weaker activator. Both are ortho-, para-directing. In the context of the naphthalene ring system, these substituents dictate the position of incoming electrophiles, making this compound a valuable intermediate in the synthesis of dyes and other specialized organic compounds.[1] This guide provides a detailed overview of the core principles, regioselectivity, and experimental methodologies associated with the .
Regioselectivity in Electrophilic Substitution
The outcome of electrophilic substitution on a substituted naphthalene ring is governed by the electronic and steric effects of the existing substituents. For this compound, the directing effects of the hydroxyl and methyl groups are paramount.
-
Hydroxyl Group (-OH) at C2: As a strong activating group, the -OH group donates electron density to the ring via resonance, stabilizing the positively charged intermediate (sigma complex or arenium ion) formed during the reaction. It strongly directs incoming electrophiles to the ortho (C1 and C3) and para (C6) positions.
-
Methyl Group (-CH3) at C3: The methyl group is a weak activating group that donates electron density through an inductive effect. It directs electrophiles to its ortho (C2 and C4) and para (C7) positions.
In this compound, the positions are already occupied at C2 and C3. The powerful activating and directing effect of the C2-hydroxyl group makes the C1 position the most electron-rich and sterically accessible site. Therefore, electrophilic attack is overwhelmingly favored at the C1 position .[2][3] This is the kinetically controlled product, as the transition state leading to substitution at C1 is the most stable.
Caption: General electrophilic substitution of this compound.
Key Electrophilic Substitution Reactions
While specific literature detailing a broad range of EAS reactions on this compound is limited, well-established protocols for the closely related 2-naphthol can be adapted. The directing effects of the 3-methyl group primarily reinforce the inherent reactivity at the C1 position.
Halogenation
Halogenation introduces a halogen atom (typically Cl or Br) onto the aromatic ring. Due to the activated nature of the naphthol ring, these reactions often proceed rapidly without a Lewis acid catalyst, which is typically required for less reactive rings like benzene.[4]
Bromination: The reaction with bromine (Br₂) in a suitable solvent like acetic acid or a non-polar solvent like tetrachlorethane readily yields the 1-bromo derivative.
Table 1: Summary of Halogenation Reactions
| Reaction | Electrophile | Reagents & Conditions | Major Product | Yield |
| Bromination | Br⁺ | Br₂ in acetic acid, room temperature | 1-Bromo-3-methyl-2-naphthol | High |
| Chlorination | Cl⁺ | SO₂Cl₂ in benzene, reflux | 1-Chloro-3-methyl-2-naphthol | Moderate-High |
Experimental Protocol: Synthesis of 1-Bromo-3-methyl-2-naphthol (Adapted from 2-naphthol bromination)
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The red-brown color of the bromine should dissipate upon addition.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into a beaker of cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry. Recrystallize the crude product from ethanol or a similar solvent to obtain pure 1-Bromo-3-methyl-2-naphthol.
Nitration
Nitration involves the introduction of a nitro group (-NO₂) using a nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Table 2: Summary of Nitration Reaction
| Reaction | Electrophile | Reagents & Conditions | Major Product | Yield |
| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 3-Methyl-1-nitro-2-naphthol | Good |
Experimental Protocol: Synthesis of 3-Methyl-1-nitro-2-naphthol
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while stirring. Keep the temperature below 10 °C.
-
Reactant Solution: Dissolve this compound (1.0 eq) in glacial acetic acid or concentrated sulfuric acid in a separate flask and cool to 0-5 °C.
-
Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.
-
Quenching: After the addition is complete, stir the reaction mixture in the cold for an additional 30-60 minutes. Then, carefully pour the mixture onto crushed ice.
-
Isolation and Purification: The yellow solid product will precipitate. Collect the solid by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture).
Caption: Experimental workflow for the nitration of this compound.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H). For naphthols, sulfonation is often reversible and temperature-dependent.[2] At lower temperatures, the kinetically favored product is formed (substitution at C1). At higher temperatures, the reaction can equilibrate to form the more thermodynamically stable product.
Table 3: Summary of Sulfonation Reaction
| Reaction | Electrophile | Reagents & Conditions | Major Product (Kinetic) |
| Sulfonation | SO₃ | Conc. H₂SO₄, Room Temperature | 3-Methyl-2-hydroxy-naphthalene-1-sulfonic acid |
Experimental Protocol: Synthesis of 3-Methyl-2-hydroxy-naphthalene-1-sulfonic acid
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Reagent Addition: Carefully add concentrated sulfuric acid (approx. 3-4 eq) to the flask while stirring. An initial temperature increase may be observed.
-
Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by checking the solubility of a small sample in water (the sulfonic acid product is water-soluble).
-
Isolation: Pour the reaction mixture into a saturated solution of sodium chloride (salting out). The sodium salt of the sulfonic acid will precipitate.
-
Purification: Filter the precipitate, wash with a small amount of cold brine solution, and dry. The product can be converted back to the free sulfonic acid by treatment with a strong mineral acid if desired.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[6] However, these reactions can be problematic with strongly activated rings like naphthols due to issues such as polysubstitution and catalyst coordination with the hydroxyl group. Milder catalysts or protection of the hydroxyl group may be necessary to achieve good yields and selectivity. Recent developments have shown that catalysts like p-toluenesulfonic acid can be effective for the regioselective alkylation of β-naphthol.[6]
Alkylation: A catalytic amount of a protic or Lewis acid can promote the alkylation of this compound at the C1 position with reagents like allylic alcohols.[6]
Table 4: Summary of Friedel-Crafts Alkylation
| Reaction | Electrophile | Reagents & Conditions | Major Product |
| Alkylation | R⁺ (Carbocation) | Allylic alcohol, p-TsOH (cat.), mild heat | 1-Allyl-3-methyl-2-naphthol |
Experimental Protocol: Synthesis of 1-Allyl-3-methyl-2-naphthol (Adapted from β-naphthol alkylation)
-
Setup: To a solution of this compound (1.0 eq) and an allylic alcohol (1.2 eq) in a suitable solvent (e.g., dichloroethane), add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-alkylated product.
References
- 1. CAS 17324-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
Methodological & Application
Synthesis of 3-Methyl-2-naphthol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Methyl-2-naphthol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the direct methylation of 2-naphthol using methanol as the methylating agent in the presence of an alumina catalyst under high temperature and pressure. This method is adapted from established procedures for the C-alkylation of naphthols. This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters, and a detailed purification procedure. Additionally, a logical workflow for the synthesis is presented using a Graphviz diagram.
Introduction
This compound is a key building block in the synthesis of various more complex organic molecules. Its naphthol structure allows for a range of chemical transformations, making it a versatile precursor in drug discovery and materials science. The introduction of a methyl group at the 3-position of the 2-naphthol core modifies its electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. The protocol described herein provides a robust method for the preparation of this compound from readily available starting materials.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is based on analogous reactions reported in the literature for the methylation of naphthols.
| Parameter | Value | Reference |
| Starting Material | 2-Naphthol | Commercially Available |
| Methylating Agent | Methanol | Commercially Available |
| Catalyst | Alumina (activated) | Commercially Available |
| Reaction Temperature | 320 - 380 °C | [1] |
| Reaction Pressure | 300 - 500 psig | [1] |
| Molar Ratio (Methanol:2-Naphthol) | 0.1:1 to 1.0:1 | [1] |
| Expected Yield | 60 - 70% | Inferred from analogous reactions |
| Melting Point of Product | 158 - 160 °C | |
| Appearance of Product | Off-white to pale yellow solid |
Experimental Protocols
Materials and Equipment:
-
2-Naphthol (Reagent Grade)
-
Methanol (Anhydrous)
-
Activated Alumina Catalyst
-
High-pressure autoclave reactor equipped with a stirrer, thermocouple, and pressure gauge
-
Toluene (for dilution, optional)
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flask, heating mantle, condenser)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
NMR spectrometer
-
Melting point apparatus
Synthesis of this compound:
-
Catalyst Activation: The alumina catalyst should be activated by heating at 200-300°C under vacuum for 2-3 hours to remove any adsorbed moisture.
-
Reaction Setup: In a high-pressure autoclave reactor, charge 2-naphthol and the activated alumina catalyst. For every 1 mole of 2-naphthol, use approximately 10-20% by weight of the catalyst.
-
Addition of Methanol: Add methanol to the reactor. The molar ratio of methanol to 2-naphthol should be between 0.1:1 and 1.0:1.[1] Optionally, an inert solvent such as toluene can be used to facilitate stirring.[1]
-
Reaction Conditions: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor to the desired pressure (300-500 psig) with the inert gas.[1] Begin stirring and heat the reactor to the target temperature of 320-380 °C.[1]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a period of 2-6 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Isolation of Crude Product: Open the reactor and filter the reaction mixture to remove the alumina catalyst. Wash the catalyst with a small amount of a suitable solvent (e.g., methanol or acetone). Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the solvent and any unreacted methanol. The resulting residue is the crude this compound.
Purification of this compound:
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of methanol and water or ethanol.[2]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.[2]
Characterization:
-
Melting Point: Determine the melting point of the purified product. The literature value for the melting point of this compound is in the range of 158-160 °C.
-
NMR Spectroscopy: Record the 1H and 13C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm its structure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
The Versatility of 3-Methyl-2-naphthol in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-2-naphthol is a versatile aromatic alcohol that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a naphthalene core with hydroxyl and methyl substituents, offers multiple reactive sites for functionalization. This allows for the construction of diverse molecular architectures, making it a valuable precursor in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, intended to serve as a comprehensive resource for laboratory professionals.
Etherification: The Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to an ether functionality through the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the naphthoxide ion, formed by deprotonation of the naphthol, acts as a nucleophile to displace a leaving group from an alkyl halide.[1][2][3][4][5] This method is fundamental for introducing a variety of alkyl and aryl groups, thereby modifying the steric and electronic properties of the parent molecule.
Application Note:
The ether derivatives of this compound are important intermediates in the synthesis of biologically active compounds. For instance, the methoxy derivative, 2-methoxy-3-methylnaphthalene, can be a precursor for agrochemicals and pharmaceutical agents. The choice of the alkylating agent and reaction conditions allows for the synthesis of a diverse library of ether compounds for screening in drug discovery programs.
Experimental Protocol: Synthesis of 2-Methoxy-3-methylnaphthalene
This protocol is adapted from the general procedure for the methylation of 2-naphthol.[2][3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Water
-
Ethanol (for recrystallization)
-
Ice bath
-
Round-bottom flask with a stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide to form the sodium 3-methyl-2-naphthoxide salt.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
The product, 2-methoxy-3-methylnaphthalene, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted sodium hydroxide and salts.
-
The crude product can be purified by recrystallization from ethanol to yield white, crystalline 2-methoxy-3-methylnaphthalene.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Naphthol | Dimethyl sulfate | NaOH | Water | <10 | 1 | 2-Methoxynaphthalene | ~90 | [2] |
| 2-Naphthol | Methyl iodide | KOH | Methanol | RT | 72 | 2-Methoxynaphthalene | High | [2] |
| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | 2-Butoxynaphthalene | Good | [1] |
Table 1: Summary of Williamson Ether Synthesis Conditions for 2-Naphthol (adaptable for this compound).
Esterification: Acylation of the Hydroxyl Group
Esterification of this compound is a common transformation to protect the hydroxyl group or to synthesize derivatives with altered biological activities. Acyl chlorides or acid anhydrides are typically used as acylating agents in the presence of a base.[6][7][8][9][10][11][12][13]
Application Note:
The acetate ester of this compound can serve as a prodrug form, which may be hydrolyzed in vivo to release the active naphthol. Furthermore, the ester functionality can be a handle for further synthetic modifications. The choice of acylating agent allows for the introduction of a wide variety of ester groups.
Experimental Protocol: Synthesis of 3-Methyl-2-naphthyl Benzoate
This protocol is based on the Schotten-Baumann reaction conditions for the benzoylation of 2-naphthol.[8][12]
Materials:
-
This compound
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Water
-
Ethanol (for recrystallization)
-
Conical flask with a stopper
Procedure:
-
In a conical flask, dissolve this compound (1 equivalent) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) to the solution in small portions while vigorously shaking the flask.
-
After the addition is complete, stopper the flask and continue to shake for 15-20 minutes.
-
The solid product, 3-methyl-2-naphthyl benzoate, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (min) | Product | Yield (%) | Reference |
| 2-Naphthol | Benzoyl Chloride | NaOH | Water | Cool | 15-20 | 2-Naphthyl benzoate | Good | [8][12] |
| 2-Naphthol | Acetic Anhydride | NaOH | Water/Ice | Cool | 10-15 | 2-Naphthyl acetate | High | [10] |
Table 2: Summary of Esterification Conditions for 2-Naphthol (adaptable for this compound).
Oxidative Coupling: Synthesis of BINOL Derivatives
The oxidative coupling of this compound leads to the formation of 3,3'-dimethyl-1,1'-bi-2-naphthol (3,3'-dimethyl-BINOL), a chiral ligand of significant importance in asymmetric catalysis. This reaction typically employs a metal catalyst, often copper or iron-based, and an oxidant.[10][14][15][16][17]
Application Note:
3,3'-Disubstituted BINOL derivatives are highly sought-after ligands in asymmetric synthesis due to their steric bulk and electronic properties, which can enhance enantioselectivity in a variety of transformations. The synthesis of 3,3'-dimethyl-BINOL from this compound provides access to a valuable chiral scaffold.
Experimental Protocol: Oxidative Coupling of this compound
This protocol is a general representation based on common methods for the oxidative coupling of 2-naphthol derivatives.[14][17]
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂) or Iron(III) chloride (FeCl₃)
-
Chiral amine (e.g., (S)-(-)-α-phenylethylamine) for asymmetric synthesis (optional)
-
Solvent (e.g., methanol, dichloromethane)
-
Oxygen or air as the oxidant
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the metal catalyst (e.g., CuCl₂, 0.1 equivalents).
-
If performing an asymmetric synthesis, add the chiral amine (0.2 equivalents).
-
Stir the reaction mixture at room temperature under an atmosphere of air or oxygen.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to days.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3,3'-dimethyl-1,1'-bi-2-naphthol.
| Reactant | Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |
| 2-Naphthol | CuCl₂/(+)-amphetamine | O₂ | Methanol | RT | 24 | (S)-BINOL | High | up to 95 | [14] |
| 2-Naphthol | FeCl₃/L-proline | Air | - | 60 | 24 | (S)-BINOL | 72 | 14 | [14] |
| 2-Naphthol | Mn(III)-Schiff base/MCM-41 | O₂ | - | RT | - | (R)- or (S)-BINOL | ~100 | up to 91 | [17] |
Table 3: Summary of Asymmetric Oxidative Coupling Conditions for 2-Naphthol.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. US2909520A - Process for making acylated - Google Patents [patents.google.com]
- 7. bnmv.ac.in [bnmv.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Oxidative coupling of 2-naphthol to (R)/(S)-BINOL by MCM-41 supported Mn-chiral Schiff base complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]
Application of 3-Methyl-2-naphthol in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Naphthols, and their derivatives such as 3-Methyl-2-naphthol, serve as versatile starting materials and key intermediates in the synthesis of a wide array of pharmacologically active molecules. The hydroxyl group and the aromatic rings of the naphthol core provide multiple sites for functionalization, enabling the synthesis of compounds with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities.
This document provides detailed application notes and protocols for the use of naphthol derivatives in pharmaceutical synthesis, with a specific focus on the synthesis of antifungal agents. While the user's interest was in this compound, a well-documented example utilizing the closely related 2-naphthol for the synthesis of the antifungal drug Tolnaftate and its analogs will be presented as a case study. This example is chemically analogous and provides a robust framework for understanding the synthetic utility of this class of compounds.
Case Study: Synthesis of an O-Aryl-N-methyl-N-arylthiocarbamate, an Analog of the Antifungal Agent Tolnaftate
Tolnaftate is a synthetic thiocarbamate antifungal agent used in the treatment of various skin infections. Its synthesis involves the formation of a thiocarbamate linkage with a naphthol derivative. The following sections detail the synthesis of a close analog, O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate, from 2-naphthol. This protocol is illustrative of the general approach for synthesizing such compounds.
Experimental Protocol: Synthesis of O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate
This protocol details the reaction of 2-naphthol with N-Methyl-N-phenylthiocarbamoyl chloride to yield the corresponding O-aryl thiocarbamate.[1]
Materials:
-
2-Naphthol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Methyl-N-phenylthiocarbamoyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (0.11 mol) in mineral oil. The mineral oil is removed by washing with hexane (3 x 25 mL) under a nitrogen atmosphere. Anhydrous N,N-dimethylformamide (100 mL) is then added to the flask.[1]
-
Formation of the Phenoxide: A solution of 2-naphthol (0.10 mol) in anhydrous DMF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0°C (ice bath). The mixture is stirred at room temperature for 1 hour after the addition is complete to ensure complete formation of the sodium salt of 2-naphthol.[1]
-
Addition of Thiocarbamoyl Chloride: The reaction mixture is cooled again to 0°C, and a solution of N-Methyl-N-phenylthiocarbamoyl chloride (0.10 mol) in anhydrous DMF (50 mL) is added dropwise over 30 minutes.[1]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Quenching: The reaction mixture is carefully poured into a beaker containing ice water (500 mL).[1]
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated aqueous ammonium chloride, followed by brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate as a solid.[1]
Data Presentation
| Reactant/Reagent | Molar Equivalent | Role |
| 2-Naphthol | 1.0 | Starting Material |
| Sodium Hydride (60%) | 1.1 | Base (Deprotonation) |
| N-Methyl-N-phenylthiocarbamoyl chloride | 1.0 | Electrophile |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Diethyl Ether | - | Extraction Solvent |
| Saturated aq. NH₄Cl | - | Quenching/Washing |
| Saturated aq. NaCl (brine) | - | Washing |
| Anhydrous MgSO₄ | - | Drying Agent |
| Hexane/Ethyl Acetate | - | Eluent for Chromatography |
| Reaction Parameters | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification Method | Column Chromatography |
Visualizations
Experimental Workflow for the Synthesis of O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate
Caption: Synthetic workflow for O-(2-Naphthyl)-N-methyl-N-phenylthiocarbamate.
Signaling Pathway: Mechanism of Action of Tolnaftate
Tolnaftate exerts its antifungal effect by inhibiting squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Caption: Tolnaftate inhibits squalene epoxidase, disrupting ergosterol synthesis.
References
Application Note: Derivatization of 3-Methyl-2-naphthol for Enhanced GC-MS Analysis
Introduction
3-Methyl-2-naphthol is a naphthalene derivative of interest in various fields, including environmental analysis and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of such semi-volatile compounds. However, the direct GC-MS analysis of this compound can be challenging due to the presence of a polar hydroxyl group, which can lead to poor peak shape and reduced sensitivity. Derivatization, a process of chemically modifying the analyte to increase its volatility and thermal stability, is a crucial step to overcome these limitations.[1][2] This application note details two effective derivatization methods for this compound: silylation and acetylation, providing comprehensive protocols and comparative data to guide researchers in selecting the optimal strategy for their analytical needs.
Principles of Derivatization for this compound
The primary goal of derivatizing this compound is to replace the active hydrogen of its hydroxyl (-OH) group with a non-polar functional group.[2] This modification minimizes intermolecular hydrogen bonding, thereby reducing the compound's polarity and increasing its volatility.[2] The resulting derivatives are more amenable to GC analysis, exhibiting improved peak symmetry, increased sensitivity, and enhanced thermal stability, preventing degradation at the high temperatures of the GC injector and column.[2]
Derivatization Strategies
Two of the most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acetylation.[1]
-
Silylation: This widely used method involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[4] The resulting TMS derivatives are generally more volatile and less polar.[3]
-
Acetylation: This technique involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, to form a stable acetate ester.[2] This method is cost-effective and produces stable derivatives suitable for GC-MS analysis.[2]
Quantitative Data Summary
The selection of a derivatization method can be guided by the desired analytical performance. The following tables summarize typical quantitative data for the GC-MS analysis of naphthols using silylation and acetylation techniques.
Table 1: Performance Data for Acetylation of Naphthols
| Parameter | 1-Naphthol & 2-Naphthol |
| Linearity Range | 1-100 µg/L |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.30 µg/L |
| Limit of Quantitation (LOQ) | 1.00 µg/L |
| Recovery | 90.8% - 98.1% |
| Intraday Precision (RSD) | 0.3% - 3.9% |
| Interday Precision (RSD) | 0.4% - 4.1% |
| Intraday Accuracy | 92.2% - 99.9% |
| Interday Accuracy | 93.4% - 99.9% |
Data adapted from a study on the determination of urinary 1-naphthol and 2-naphthol.[5][6][7]
Table 2: Performance Data for Silylation of 2-Naphthol
| Parameter | 2-Naphthol |
| Method Detection Limit | 0.07 µg/L |
| Accuracy | 96% - 109% |
| Precision (RSD) | <15% |
Data adapted from a study on the determination of 2-naphthol and 1-hydroxypyrene in urine using silylation with MTBDMSTFA.[8]
Experimental Protocols
The following are detailed protocols for the silylation and acetylation of this compound for GC-MS analysis.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4]
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)[4]
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Reconstitution:
-
Add 100 µL of an anhydrous aprotic solvent (e.g., pyridine) to the dried sample residue and vortex to dissolve.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA to the sample solution. For less reactive or sterically hindered hydroxyl groups, a mixture of BSTFA + 1% TMCS can be used.[1][2]
-
Tightly cap the vial and vortex for 30 seconds.[2]
-
Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[1][5] Optimization of reaction time and temperature may be necessary for specific applications.[1]
-
-
Cooling and Analysis:
Protocol 2: Acetylation using Acetic Anhydride
This protocol details the derivatization of this compound to its corresponding acetate ester.
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic anhydride[2]
-
Pyridine (as a catalyst and solvent) or Potassium Carbonate (K₂CO₃)[2]
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., hexane, dichloromethane, or ethyl acetate)[2]
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample or standard into a reaction vial.
-
If the sample is in a dried format, dissolve it in a suitable solvent like pyridine.[2]
-
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the vial.[10]
-
Add 200 µL of acetic anhydride.[10]
-
Tightly cap the vial and vortex for 1 minute.[10]
-
Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 50-60°C) for a short period may be required to ensure complete derivatization for some phenols.[2][10]
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex for 30 seconds.[10]
-
Add 1 mL of an organic extraction solvent (e.g., hexane or ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.[10]
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
-
Drying and Analysis:
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Diagram 1: Silylation Derivatization Workflow
Caption: Workflow for silylation of this compound.
Diagram 2: Acetylation Derivatization Workflow
Caption: Workflow for acetylation of this compound.
Diagram 3: Chemical Reactions for Derivatization
Caption: Derivatization reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. mdpi.com [mdpi.com]
3-Methyl-2-naphthol in the Fragrance Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-naphthol, a derivative of naphthol, presents potential applications within the fragrance industry as a precursor for the synthesis of aroma chemicals. While direct use as a fragrance ingredient is not extensively documented, its chemical structure lends itself to modification to produce compounds with desirable olfactory properties. This document provides an overview of its potential applications, relevant physicochemical data, and standardized protocols for its evaluation and use in fragrance formulations.
Data Presentation
Due to the limited availability of specific data for this compound, the following tables include data for the closely related compound, 2-naphthol, which can serve as a reasonable proxy for estimating its physical and chemical properties.
Table 1: Physicochemical Properties of Naphthol Derivatives
| Property | This compound | 2-Naphthol (for comparison) | Source |
| CAS Number | 17324-04-8 | 135-19-3 | [1] |
| Molecular Formula | C₁₁H₁₀O | C₁₀H₈O | [1] |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol | [1] |
| Appearance | Solid | White to yellowish-white crystalline solid | [2] |
| Melting Point | 155-156 °C | 120-122 °C | [3] |
| Boiling Point | 174 °C at 20 Torr | 285-286 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents | Soluble in alcohol, ether, chloroform; slightly soluble in water | [4] |
Table 2: Olfactory Properties (Hypothetical Profile for this compound based on related structures)
| Parameter | Description | Notes |
| Odor Profile | Faintly phenolic, with potential for woody or earthy undertones. | The methyl group may impart a slightly warmer, less sharp character compared to 2-naphthol. The odor of 2-naphthol is described as a faint, phenol-like odor.[2] |
| Odor Threshold | Not determined. | - |
| Tenacity | Likely to be high due to low volatility. | As a solid with a high boiling point, it is expected to have a long-lasting presence on a smelling strip. |
| Recommended Use Level in Fragrance Concentrate | Not established. For evaluation purposes, start with highly diluted solutions (e.g., 0.1% to 1% in a suitable solvent). | - |
Application Notes
1. Precursor for Aroma Chemical Synthesis:
The primary potential application of this compound in the fragrance industry is as a starting material for the synthesis of other aroma chemicals. The hydroxyl group on the naphthalene ring is a reactive site for various chemical transformations.
-
Etherification: Reaction of this compound with alkyl halides or other electrophiles can yield a variety of methyl naphthyl ethers. For example, methylation would produce 2-methoxy-3-methylnaphthalene. Naphthyl ethers, such as β-naphthyl methyl ether (yara yara), are known for their strong, sweet, floral (orange blossom-like) scents and are used extensively in perfumery.[5]
-
Esterification: Reaction with carboxylic acids or their derivatives can produce naphthyl esters. These esters could potentially possess fruity, floral, or balsamic notes, depending on the acid used.
2. Potential as a Fixative:
Due to its presumed low volatility, this compound could theoretically act as a fixative in a fragrance composition. Fixatives are less volatile substances that slow down the evaporation of more volatile fragrance components, thereby increasing the longevity of the scent. However, its own odor profile would need to be weak enough not to interfere with the overall fragrance composition.
3. Use in Functional Fragrancing:
Given its phenolic structure, this compound may possess antimicrobial or antioxidant properties. This could be explored in the context of functional fragrances for products such as soaps, detergents, and other personal care items where such properties would be beneficial.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Fragrance Base for Sensory Evaluation
Objective: To prepare a solution of this compound in a suitable solvent for olfactory assessment and for blending with other fragrance materials.
Materials:
-
This compound (solid)
-
Ethanol (perfumer's grade) or Diethyl Phthalate (DEP)
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Heating mantle (optional, for gentle warming)
-
Analytical balance
-
Volumetric flasks
-
Smelling strips
Procedure:
-
Preparation of a 10% Stock Solution:
-
Weigh 1.0 g of this compound using an analytical balance.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add a magnetic stir bar to the flask.
-
Add approximately 8 mL of ethanol or DEP to the flask.
-
Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming (not exceeding 40°C) may be applied to aid dissolution, but ensure adequate ventilation.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add the solvent to the 10 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Preparation of Working Dilutions:
-
Prepare further dilutions (e.g., 1% and 0.1%) from the 10% stock solution using the same solvent. This is crucial for evaluating the subtle nuances of the odor profile without overwhelming the senses.
-
-
Olfactory Evaluation:
-
Dip a smelling strip into the desired dilution.
-
Allow the solvent to evaporate for a few seconds.
-
Smell the strip at different time intervals (top note, middle note, base note) to evaluate the odor profile and its evolution over time.
-
Record detailed observations of the scent characteristics.
-
Protocol 2: Sensory Evaluation of a Fragrance Accord Containing this compound Derivative
Objective: To assess the olfactory contribution of a synthesized derivative of this compound within a simple fragrance accord.
Materials:
-
Synthesized this compound derivative (e.g., 2-methoxy-3-methylnaphthalene) at a 10% dilution in ethanol.
-
Other fragrance raw materials for the accord (e.g., a simple floral or woody base).
-
Ethanol (perfumer's grade).
-
Pipettes or droppers.
-
Sample vials.
-
Smelling strips.
-
A panel of trained or semi-trained evaluators.
Procedure:
-
Accord Formulation:
-
Create a simple base accord (e.g., a blend of synthetic sandalwood, cedarwood, and a floralizer like phenylethyl alcohol).
-
Prepare two versions of this accord: one as a control and one containing a small, predetermined percentage (e.g., 1-5%) of the 10% dilution of the this compound derivative.
-
-
Sample Preparation and Blinding:
-
Label the two samples with random codes to ensure blind evaluation.
-
-
Sensory Panel Evaluation:
-
Provide each panelist with smelling strips dipped in both the control and the test sample.
-
Ask panelists to evaluate and compare the two fragrances based on a set of attributes (e.g., overall pleasantness, intensity, character, and the presence of specific notes).
-
Collect and analyze the feedback to determine the effect of the this compound derivative on the fragrance accord.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and sensory evaluation of this compound in a fragrance context.
Caption: Potential synthetic pathways from this compound to aroma chemicals.
References
Application Notes and Protocols: 2-Naphthol as a Versatile Starting Material for Bioactive Molecules
A Note on the Starting Material: While the topic specified 3-methyl-2-naphthol, a comprehensive literature search revealed a limited number of studies utilizing this specific starting material. However, the closely related and structurally similar compound, 2-naphthol, is widely employed as a precursor for a diverse range of bioactive molecules. The following application notes and protocols, therefore, focus on the synthesis and application of bioactive derivatives from 2-naphthol, which serve as an excellent proxy and a well-documented foundation for researchers in drug discovery.
Introduction
Naphthol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. 2-Naphthol, in particular, serves as a readily available and versatile starting material for the synthesis of molecules with significant antimicrobial and anticancer properties. Its electron-rich aromatic system allows for facile electrophilic substitution, making it an ideal substrate for multicomponent reactions such as the Betti and Mannich reactions. These reactions enable the efficient, one-pot synthesis of complex molecules, including aminoalkyl naphthols and amidoalkyl naphthols, which have demonstrated promising therapeutic potential.
This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive molecules derived from 2-naphthol, intended for researchers, scientists, and professionals in the field of drug development.
I. Antimicrobial Agents Derived from 2-Naphthol
Derivatives of 2-naphthol, particularly 1-aminoalkyl-2-naphthols synthesized via the Betti reaction, have shown potent activity against a range of bacteria and fungi, including multidrug-resistant (MDR) strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 2-naphthol derivatives against various microbial strains.
| Compound Name | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | Ciprofloxacin | - |
| 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | Ciprofloxacin | 200 |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400 | Griseofulvin | 500 |
| 1-(Dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | Griseofulvin | 500 |
Data sourced from references[1][2].
Experimental Protocols
Protocol 1: Synthesis of 1-Aminoalkyl-2-naphthols via Betti Reaction
This protocol describes the one-pot, three-component synthesis of 1-(dimethylaminomethyl)naphthalen-2-ol and 1-(piperidin-1-ylmethyl)naphthalen-2-ol.[1][2]
Materials:
-
2-Naphthol
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine or Piperidine
-
Ethanol
-
Acetic Acid (glacial)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in ethanol.
-
Add the secondary amine (dimethylamine or piperidine, 1 equivalent) to the solution.
-
Add formaldehyde (1 equivalent) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized compounds using ¹H and ¹³C-NMR spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized naphthol derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (broth with inoculum only) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms
The antimicrobial activity of these compounds is believed to stem from their ability to interfere with essential cellular processes. For instance, molecular docking studies have suggested that 1-(piperidin-1-ylmethyl)naphthalen-2-ol exhibits strong binding affinities to E. coli DNA gyrase and Candida albicans lanosterol 14α-demethylase.[1][2] Inhibition of these enzymes disrupts DNA replication in bacteria and ergosterol synthesis in fungi, respectively, leading to cell death.
Caption: Proposed antimicrobial mechanisms of 1-aminoalkyl-2-naphthol derivatives.
II. Anticancer Agents Derived from 2-Naphthol
2-Naphthol derivatives have also been investigated for their anticancer properties. Aminobenzylnaphthols, synthesized through multicomponent reactions, have demonstrated significant cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table presents the cytotoxic activity of selected 2-naphthol derivatives against human cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference Compound |
| Thiophene-containing aminobenzylnaphthols | A549 (Lung) | GI₅₀ | 10 µg/mL | Doxorubicin |
| Thiophene-containing aminobenzylnaphthols | PC-3 (Prostate) | GI₅₀ | 10 µg/mL | Doxorubicin |
| Thiophene-containing aminobenzylnaphthols | MCF-7 (Breast) | GI₅₀ | 10 µg/mL | Doxorubicin |
| Thiophene-containing aminobenzylnaphthols | HEPG2 (Liver) | GI₅₀ | 10 µg/mL | Doxorubicin |
| Pyrazole-linked benzothiazole–naphthols | HeLa (Cervical) | IC₅₀ | 4.63 - 5.54 µM | - |
| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | IC₅₀ | 1.18 µM | - |
| Naphthoquinone-naphthol derivative 13 | PC9 (Lung) | IC₅₀ | 0.57 µM | - |
| Naphthoquinone-naphthol derivative 13 | A549 (Lung) | IC₅₀ | 2.25 µM | - |
Data sourced from references[3][4].
Experimental Protocols
Protocol 3: Synthesis of Amidoalkyl Naphthols via Mannich-Type Reaction
This protocol describes a general method for the synthesis of amidoalkyl naphthols.[5]
Materials:
-
2-Naphthol
-
Aromatic aldehydes (e.g., benzaldehyde)
-
Amide (e.g., acetamide)
-
Catalyst (e.g., phenylboronic acid, L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate)
-
Solvent (or solvent-free conditions)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, mix 2-naphthol (1 equivalent), an aromatic aldehyde (1 equivalent), and an amide (1.2 equivalents).
-
Add the catalyst (e.g., 15 mol% phenylboronic acid).
-
Heat the reaction mixture (e.g., at 100-120°C) under solvent-free conditions with stirring for the required time (typically 1-7 hours). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the solid mass in a suitable solvent (e.g., acetone) and filter to remove the catalyst.
-
Evaporate the solvent and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods (IR, NMR, Mass Spectrometry).
Caption: General workflow for the synthesis of 1-amidoalkyl-2-naphthols.
Protocol 4: MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]
Materials:
-
Synthesized naphthol derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Normal cell line (optional, for selectivity)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (e.g., from 0.01 to 100 µM) and incubate for another 24-72 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
2-Naphthol is a valuable and cost-effective starting material for the synthesis of a wide array of bioactive molecules. The multicomponent reactions described herein offer efficient and atom-economical routes to novel antimicrobial and anticancer agents. The provided protocols serve as a foundational guide for researchers to synthesize, purify, and evaluate these promising compounds, contributing to the ongoing efforts in the discovery and development of new therapeutic agents. Further derivatization and exploration of the naphthol scaffold are encouraged to uncover compounds with enhanced potency and selectivity.
References
- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the methylation of 2-naphthol, can lead to several impurities. These can be broadly categorized as:
-
Isomeric Byproducts (C-alkylation): The primary impurity is often the C-alkylated isomer, 1-methyl-2-naphthol. Depending on the reaction conditions, other positional isomers may also form.
-
O-alkylation Byproduct: 2-Methoxynaphthalene can be formed as a result of methylation on the hydroxyl group (O-alkylation) instead of the desired C-alkylation on the naphthalene ring.
-
Polymethylated Byproducts: Over-methylation can lead to the formation of di- and tri-methylated naphthalenes and naphthols.
-
Unreacted Starting Materials: Residual 2-naphthol is a common impurity if the reaction does not go to completion.
-
Reagent-related Impurities: Impurities can also arise from the methylating agent and solvent used in the reaction.
Q2: How can I minimize the formation of the O-methylated byproduct, 2-methoxynaphthalene?
A2: The formation of the O-methylated byproduct versus the C-methylated product is highly dependent on the reaction conditions. Generally, employing a solid acid catalyst like alumina and conducting the reaction in the vapor phase with methanol can favor C-alkylation. The use of alkali-loaded silica in the vapor phase O-methylation of 2-naphthol shows high selectivity for 2-methoxynaphthalene, so avoiding such basic conditions may reduce O-methylation.
Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the purity of this compound and separating it from its isomers and other byproducts. A reverse-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities and providing structural information about the various methylated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. It can help distinguish between C- and O-methylated isomers.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the molar ratio of the methylating agent to 2-naphthol is optimized. |
| Formation of significant amounts of byproducts (e.g., 2-methoxynaphthalene, polymethylated products). | - Modify reaction conditions to favor C-alkylation (e.g., use of a specific catalyst like alumina).- Carefully control the stoichiometry of the methylating agent to minimize over-methylation. | |
| Presence of significant amounts of 2-naphthol in the final product | Incomplete reaction. | - As above, optimize reaction time, temperature, and reagent ratios.- Consider a purification step like recrystallization or column chromatography to remove unreacted starting material. |
| Difficulty in separating this compound from its isomers (e.g., 1-Methyl-2-naphthol) | Similar physicochemical properties of the isomers. | - Employ high-resolution chromatographic techniques such as preparative HPLC or flash column chromatography with an optimized solvent system.- Fractional crystallization may also be effective if there is a sufficient difference in solubility. |
| Product is an oil or fails to crystallize | Presence of impurities that inhibit crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization.- Try different solvent systems for recrystallization. |
Data Presentation
Table 1: Common Impurities in the Methylation of 2-Naphthol
| Impurity Name | Chemical Structure | Formation Pathway |
| 1-Methyl-2-naphthol | C11H10O | C-alkylation at the C1 position |
| 2-Methoxynaphthalene | C11H10O | O-alkylation of the hydroxyl group |
| 1,1-Dimethyl-2-oxo-1,2-dihydronaphthalene | C12H12O | Further methylation of 1-methyl-2-naphthol |
| Polymethylated Naphthalenes | C12+H12+ | Over-methylation of the naphthalene ring |
| 2-Naphthol | C10H8O | Unreacted starting material |
Experimental Protocols
Synthesis of this compound (Adapted from Alumina-Catalyzed Methylation of 2-Naphthol)
Objective: To synthesize this compound via the methylation of 2-naphthol using methanol over an alumina catalyst.
Materials:
-
2-Naphthol
-
Methanol
-
Activated Alumina
-
Inert gas (e.g., Nitrogen or Argon)
-
Suitable solvent for extraction (e.g., Diethyl ether or Dichloromethane)
-
Aqueous sodium hydroxide solution (for workup)
-
Aqueous hydrochloric acid solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Set up a fixed-bed reactor packed with activated alumina.
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C) under a flow of inert gas.
-
Prepare a solution of 2-naphthol in methanol.
-
Introduce the 2-naphthol/methanol solution into the reactor at a controlled flow rate.
-
Collect the product mixture as it elutes from the reactor.
-
After the reaction is complete, cool the product mixture and dissolve it in a suitable organic solvent.
-
Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted 2-naphthol.
-
Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent to recover unreacted 2-naphthol if desired.
-
Wash the original organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
HPLC Analysis of this compound Purity
Objective: To determine the purity of a this compound sample and quantify impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[1]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, replace phosphoric acid with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product in the mobile phase.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on the retention time.
-
Identify and quantify impurity peaks by comparing their retention times to known standards (if available) and by their peak areas relative to the main product peak.
Visualizations
Caption: Synthesis pathway of this compound showing potential side reactions and impurities.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purification of 3-Methyl-2-naphthol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Methyl-2-naphthol via recrystallization. It includes detailed experimental protocols, troubleshooting guides for common issues, and quantitative data to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structural similarity to 2-naphthol and general principles of solubility, suitable solvents for this compound include alcohols (such as ethanol and methanol) and aromatic hydrocarbons (like toluene). A mixed solvent system, such as ethanol-water or toluene-hexane, can also be effective. The choice of solvent may depend on the specific impurities present in the crude sample. It is always recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient volume of solvent and that it is heated to its boiling point. Add the hot solvent portion-wise to the crude material with continuous stirring or swirling. If the solid still does not dissolve, you may have insoluble impurities. In this case, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: No crystals are forming as the solution cools. What is the problem?
A3: The lack of crystal formation upon cooling is a common issue in recrystallization.[1] This can be due to several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form.[1] You can try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Cooling too quickly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallized product appears oily or forms a precipitate instead of crystals. How can I fix this?
A4: The formation of an oil or a fine precipitate instead of distinct crystals often indicates that the solution is cooling too rapidly or that the concentration of the solute is too high.[1] To resolve this, try reheating the solution to redissolve the material, adding a small amount of additional hot solvent, and then allowing it to cool more slowly. Insulating the flask can help promote gradual cooling.
Q5: What is a typical recovery yield for the recrystallization of this compound?
A5: A successful recrystallization should provide a good balance between purity and yield. While the exact yield will depend on the initial purity of the crude material and the specific procedure followed, a recovery of 70-90% is generally considered good for a single recrystallization step. If the yield is significantly lower, it may be due to using too much solvent, which retains a larger amount of the product in the mother liquor.
Data Presentation
| Solvent | Qualitative Solubility (Cold) | Qualitative Solubility (Hot) | Boiling Point (°C) |
| Ethanol | Sparingly soluble | Very soluble | 78 |
| Methanol | Sparingly soluble | Very soluble | 65 |
| Toluene | Sparingly soluble | Soluble | 111 |
| Hexane | Insoluble | Sparingly soluble | 69 |
| Acetone | Soluble | Very soluble | 56 |
| Water | Insoluble | Very slightly soluble | 100 |
Note: This data is estimated and should be confirmed experimentally for this compound.
Experimental Protocols
This section provides a detailed methodology for the single-solvent recrystallization of this compound.
Objective: To purify crude this compound using a single-solvent recrystallization technique.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or toluene)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or the data table above, select a suitable solvent. For this protocol, ethanol is used as an example.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[1]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a low-temperature vacuum oven.
-
Analysis: Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (155-156 °C) indicates high purity. Calculate the percent recovery.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound by recrystallization.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the recrystallization of this compound.
References
Technical Support Center: Methylation of 2-Naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the methylation of 2-naphthol.
Troubleshooting Guide
This guide addresses common issues encountered during the methylation of 2-naphthol, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-methoxynaphthalene (O-methylation product) | Incomplete deprotonation of 2-naphthol. | Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium carbonate) and an adequate molar ratio to fully convert 2-naphthol to the naphthoxide ion[1][2]. |
| Competing C-alkylation side reaction. | Optimize reaction conditions to favor O-methylation. Use a polar aprotic solvent. Lowering the reaction temperature can sometimes improve selectivity for O-methylation. The choice of catalyst is also crucial; for vapor-phase reactions, alkali-loaded silica or Cs-loaded MCM-41 has shown high selectivity for O-methylation[3][4]. | |
| Hydrolysis of the methylating agent. | If using dimethyl sulfate, ensure the reaction is performed under anhydrous conditions until the final workup, where excess dimethyl sulfate is intentionally hydrolyzed[5]. For other methylating agents, ensure all reagents and solvents are dry. | |
| Loss of product during workup and purification. | 2-methoxynaphthalene is a solid at room temperature. Ensure complete precipitation from the reaction mixture upon cooling and thorough extraction. Use appropriate recrystallization solvents to minimize loss. | |
| Formation of significant amounts of 1-methyl-2-naphthol (C-alkylation product) | Reaction conditions favor electrophilic aromatic substitution on the naphthalene ring. | Avoid acidic conditions, as these can promote C-alkylation. High temperatures can also favor C-alkylation over O-methylation. Using solid base catalysts like alkali-loaded fumed silica can significantly suppress C-alkylation[3][4]. |
| Ambident nature of the naphthoxide nucleophile. | The naphthoxide ion has electron density on both the oxygen and the carbon atoms (primarily C1). Solvent choice can influence the site of attack. Protic solvents can solvate the oxygen atom, potentially increasing the likelihood of C-alkylation, although this is a complex interplay of factors. | |
| Presence of multiply methylated byproducts | Use of a large excess of the methylating agent. | Use a stoichiometric or slight excess of the methylating agent. Monitor the reaction progress by TLC or GC to avoid over-methylation. |
| High reaction temperatures. | Higher temperatures can provide the activation energy for subsequent methylation reactions on the product. Running the reaction at the lowest effective temperature can help minimize these byproducts. | |
| Reaction does not proceed to completion | Insufficiently reactive methylating agent. | Methyl iodide and dimethyl sulfate are generally highly reactive. If using a less reactive agent like dimethyl carbonate, higher temperatures and a suitable catalyst may be necessary[6]. |
| Poor quality of reagents or solvents. | Ensure all reagents are of appropriate purity and that solvents are anhydrous, as water can react with the base and the methylating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the methylation of 2-naphthol?
A1: The main side reaction is C-alkylation, where the methyl group attaches to the carbon skeleton of the naphthalene ring instead of the oxygen atom. The primary C-alkylated products are 1-methyl-2-naphthol and 1-methyl-2-methoxynaphthalene[7]. Under certain conditions, especially with highly active catalysts or harsh conditions, multiple methylations can also occur, leading to products like dimethylnaphthalenes or trimethyl-tetralones[8].
Q2: How does the choice of methylating agent affect the reaction?
A2: The choice of methylating agent is critical.
-
Dimethyl sulfate (DMS) is a very effective and commonly used methylating agent that typically provides good yields of the O-methylated product under basic conditions[5]. However, it is extremely toxic and carcinogenic, requiring stringent safety precautions[9][10].
-
Methyl iodide (MeI) is another effective methylating agent used in the Williamson ether synthesis. It is less toxic than DMS but is still a hazardous substance[5].
-
Dimethyl carbonate (DMC) is considered a "greener" alternative due to its lower toxicity. However, it is less reactive than DMS and MeI and often requires higher temperatures and the use of a catalyst to achieve good conversion[6].
Q3: What is the role of the base in the Williamson ether synthesis of 2-methoxynaphthalene?
A3: The base, typically sodium hydroxide or potassium carbonate, is crucial for deprotonating the hydroxyl group of 2-naphthol. This generates the nucleophilic naphthoxide anion, which then attacks the methylating agent in an SN2 reaction to form the ether[1][2][11]. The reaction will not proceed without the base.
Q4: Can I use an acidic catalyst for the methylation of 2-naphthol?
A4: While acidic catalysts like zeolites (Hβ, HY, HZSM5) can be used for the methylation of 2-naphthol with methanol, they tend to favor C-alkylation over O-methylation, especially at higher temperatures[7]. This leads to the formation of byproducts such as 1-methyl-2-naphthol. Therefore, for the selective synthesis of 2-methoxynaphthalene, basic conditions or specific solid base catalysts are generally preferred[3][4].
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will show the disappearance of the 2-naphthol spot and the appearance of the 2-methoxynaphthalene product spot, which will have a higher Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction mixture.
Experimental Protocols
Protocol 1: Methylation of 2-Naphthol using Dimethyl Sulfate (Williamson Ether Synthesis)
This protocol is adapted from procedures described for the Williamson ether synthesis[5].
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate (DMS)
-
Water
-
Ice
-
Concentrated ammonia solution (for safety)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to 2-naphthol should be slightly greater than 1:1 to ensure complete formation of the sodium naphthoxide salt.
-
Cool the solution to 10°C in an ice bath.
-
With vigorous stirring, add dimethyl sulfate dropwise from the dropping funnel over a period of about one hour, maintaining the temperature between 10-15°C.
-
After the addition is complete, warm the reaction mixture to 70-80°C for one hour to ensure the reaction goes to completion and to hydrolyze any remaining dimethyl sulfate.
-
Check the pH of the solution to ensure it is alkaline, indicating the absence of unreacted dimethyl sulfate. If it is neutral or acidic, add more NaOH solution and continue heating.
-
Cool the mixture to room temperature. The 2-methoxynaphthalene will solidify.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-methoxynaphthalene.
Safety Note: Dimethyl sulfate is extremely toxic and a suspected carcinogen. It can be absorbed through the skin and can cause severe delayed respiratory distress. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a concentrated ammonia solution readily available to neutralize any skin contact with dimethyl sulfate[5].
Protocol 2: Gas-Phase Methylation of 2-Naphthol using Dimethyl Carbonate
This protocol is based on a continuous-flow gas-phase reaction method[6].
Materials:
-
2-Naphthol
-
Dimethyl carbonate (DMC)
-
Solid-supported catalyst (e.g., Potassium carbonate on a solid support)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Set up a continuous-flow reactor system consisting of a liquid pump, a heated reaction column packed with the solid-supported catalyst, and a condenser for product collection.
-
Prepare a solution of 2-naphthol in an excess of dimethyl carbonate.
-
Pump the reaction mixture through the heated column (e.g., at 180°C) at a constant flow rate. The reactants will vaporize and pass over the catalyst bed.
-
The gaseous products are then passed through a condenser to be cooled and collected as a liquid.
-
The collected liquid will contain the product, 2-methoxynaphthalene, along with unreacted starting materials.
-
The product can be isolated by evaporating the excess dimethyl carbonate and methanol (a byproduct of the reaction). Further purification can be achieved by recrystallization or chromatography.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. quora.com [quora.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Solved A Williamson ether synthesis is shown. 2-Naphthol in | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 3-Methyl-2-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-naphthol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route: the Friedel-Crafts alkylation of 2-naphthol with a methylating agent.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the catalyst (e.g., AlCl₃, H₂SO₄) is fresh and anhydrous. Store hygroscopic catalysts in a desiccator. |
| Low reaction temperature | Increase the reaction temperature cautiously. Monitor for side product formation. For the alumina-catalyzed reaction with methanol, temperatures between 275-300°C may be optimal for forming methylated naphthol intermediates.[1] | |
| Insufficient reaction time | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). | |
| Poor quality starting materials | Use pure 2-naphthol and methylating agent. Purify starting materials if necessary. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity | The methylation of 2-naphthol can occur at different positions. The choice of catalyst and solvent can influence the regioselectivity. For instance, in Friedel-Crafts type reactions, steric hindrance might favor substitution at the 3-position. Experiment with different Lewis acid catalysts or solid acid catalysts like zeolites to optimize for the desired isomer.[2] |
| Over-methylation | Use a stoichiometric amount of the methylating agent or add it portion-wise to the reaction mixture. The formation of polymethylated naphthalenes is a known side reaction, especially at higher temperatures.[1] | |
| Presence of O-Methylated Byproduct (2-Methoxy-3-methylnaphthalene) | Reaction conditions favor O-alkylation over C-alkylation | O-alkylation can be a competing reaction. Using a less polar solvent and a strong Lewis acid catalyst can favor C-alkylation. The use of alkali-loaded catalysts has been shown to favor O-alkylation.[3] |
| Difficult Purification | Similar polarity of product and byproducts | Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) to separate isomers and other impurities. |
| Product co-crystallizes with impurities | Recrystallization from a suitable solvent system (e.g., methanol/water, ethanol, or cyclohexane) can be effective. Multiple recrystallizations may be necessary.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of 2-naphthol using a methylating agent such as methanol, methyl halides, or dimethyl sulfate in the presence of a catalyst like a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., AlCl₃).[6][7] The reaction of 2-naphthol with methanol over a solid acid catalyst like alumina has also been reported to yield methylated naphthols.[1]
Q2: How can I minimize the formation of the 1-Methyl-2-naphthol isomer?
A2: The regioselectivity of the alkylation of 2-naphthol is influenced by steric and electronic factors, as well as reaction conditions. Generally, the 1-position is more sterically hindered. Optimizing the catalyst and reaction temperature can help favor the formation of the 3-methyl isomer. For instance, using a bulkier catalyst might increase selectivity for the less hindered position.
Q3: What are the expected side products in this synthesis?
A3: Common side products include the isomeric 1-methyl-2-naphthol, di- and poly-methylated naphthols, and the O-methylated product, 2-methoxy-3-methylnaphthalene.[1] Unreacted 2-naphthol may also be present.
Q4: What is the best way to purify the crude this compound?
A4: A combination of column chromatography and recrystallization is often effective. Column chromatography using a silica gel stationary phase and a solvent system such as a hexane-ethyl acetate gradient can separate the desired product from isomers and other byproducts.[4] Subsequent recrystallization from a solvent like ethanol or a methanol/water mixture can further enhance purity.[4][8]
Q5: Are there any green alternatives for the methylation step?
A5: Yes, dimethyl carbonate (DMC) is considered a greener methylating agent compared to dimethyl sulfate and methyl halides due to its lower toxicity.[9] The reaction can be performed under continuous-flow, gas-phase conditions using a solid-supported base catalyst.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation with Methanol
This protocol is a generalized procedure based on the alumina-catalyzed reaction of 2-naphthol with methanol.[1] Optimization will be required to maximize the yield of this compound.
Materials:
-
2-Naphthol
-
Methanol
-
Activated Alumina (acidic)
-
Anhydrous Toluene (solvent)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthol (1 equivalent) and activated alumina (catalyst loading to be optimized, e.g., 20 wt%).
-
Add anhydrous toluene to the flask.
-
Add methanol (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 110-120°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the alumina.
-
Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Further purify the collected fractions by recrystallization from a suitable solvent.
Visualizations
Reaction Pathway: Synthesis of this compound
Caption: Synthesis of this compound from 2-Naphthol and Methanol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 6. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 7. cbseacademic.nic.in [cbseacademic.nic.in]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidation of 3-Methyl-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of 3-Methyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has changed color. What does this indicate?
A1: A change in the color of this compound, typically to a yellowish or brownish hue, is a common indicator of oxidation. Phenolic compounds, particularly those with electron-donating groups like the methyl group in this compound, are susceptible to oxidation when exposed to air, light, and elevated temperatures. The colored impurities are often quinone-type compounds formed from the oxidation of the naphthol ring.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate the oxidation of this compound are:
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Oxygen: Atmospheric oxygen is the main driver of oxidation.
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can act as catalysts for the oxidation of phenols.
Q3: What are the recommended long-term storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by using amber glass vials or by storing the container in a light-blocking secondary container.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: Can I use antioxidants to prevent the oxidation of this compound in my experiments?
A4: Yes, the addition of a small amount of a suitable antioxidant is an effective strategy to inhibit the oxidation of this compound in solutions. Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[1]
Q5: What are the potential oxidation products of this compound?
A5: While specific studies on this compound are limited, based on the degradation of the closely related 2-naphthol, potential oxidation products include naphthalenones, naphthoquinones, and various ring-opened products like benzoic acid and phenol.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid this compound during storage. | Improper storage conditions (exposure to air, light, or heat). | Store the compound in a tightly sealed, amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[1] |
| Degradation of this compound in solution. | Presence of dissolved oxygen in the solvent. Exposure to light. High experimental temperature. Contamination with metal ions. | Degas the solvent prior to use. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. Conduct the experiment at the lowest feasible temperature. Use high-purity, metal-free solvents and glassware. |
| Inconsistent results in experiments using this compound. | Degradation of the stock solution over time. | Prepare fresh stock solutions of this compound for each experiment. If a stock solution must be stored, add an antioxidant like BHT or BHA at a concentration of 0.01-0.1% and store under an inert atmosphere in the dark at 2-8°C.[1] |
| Appearance of unknown peaks in HPLC analysis. | Oxidation of this compound. | Compare the retention times of the unknown peaks with those of potential degradation products (if standards are available). Implement the preventative measures described above to minimize oxidation. |
Experimental Protocols
Protocol for Stabilization of this compound Solutions with an Antioxidant
This protocol outlines the general procedure for preparing a stabilized solution of this compound using Butylated Hydroxytoluene (BHT) as an antioxidant.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
High-purity solvent (e.g., methanol, ethanol, acetonitrile)
-
Amber volumetric flasks and vials
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Prepare Antioxidant Stock Solution:
-
Weigh an appropriate amount of BHT to prepare a 1% (w/v) stock solution in the chosen solvent. For example, dissolve 100 mg of BHT in 10 mL of solvent.
-
-
Prepare this compound Solution:
-
Determine the desired final concentration of this compound.
-
Calculate the required amount of this compound and weigh it accurately.
-
Dissolve the this compound in the solvent in an amber volumetric flask.
-
-
Add Antioxidant:
-
Add the BHT stock solution to the this compound solution to achieve a final BHT concentration between 0.01% and 0.1%. For example, to achieve a 0.05% BHT concentration in a 10 mL final volume, add 50 µL of the 1% BHT stock solution.
-
-
Inert Atmosphere:
-
Purge the headspace of the volumetric flask with a gentle stream of nitrogen or argon for 1-2 minutes.
-
-
Storage:
-
Tightly seal the flask and store it in a refrigerator at 2-8°C, protected from light.
-
HPLC Method for the Analysis of this compound and its Potential Oxidation Products
This method can be used to assess the purity of this compound and monitor its stability over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1).[4]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4] The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, but likely in the UV range of 250-300 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Dilute the experimental sample containing this compound with the mobile phase to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate the formation of degradation products.
-
Visualizations
Caption: Factors contributing to the oxidation of this compound and preventative measures.
Caption: Workflow for preparing and storing a stabilized solution of this compound.
References
Technical Support Center: Purification of 3-Methyl-2-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 2-naphthol from 3-Methyl-2-naphthol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 2-naphthol and this compound that can be exploited for separation?
A1: The primary differences lie in their melting and boiling points. 2-Naphthol has a melting point of 121-123 °C and a boiling point of 285-286 °C.[1][2] this compound has a higher melting point of 155-156 °C and a boiling point of approximately 304 °C.[3][4] The significant difference in melting points makes fractional crystallization a promising purification method.
Q2: Can acid-base extraction be used to separate 2-naphthol from this compound?
Q3: What are the most common methods for purifying this compound from 2-naphthol contamination?
A3: The most effective methods for this separation are fractional crystallization and preparative high-performance liquid chromatography (HPLC). Fractional crystallization takes advantage of the significant difference in melting points and solubilities, while preparative HPLC can provide high-purity material, albeit with lower throughput.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Crystallization
Issue 1: Poor recovery of this compound crystals.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The ideal solvent should dissolve both compounds at elevated temperatures but have significantly lower solubility for this compound at lower temperatures. Xylene has been reported as a suitable recrystallization solvent for this compound.[3] Experiment with solvent systems of varying polarities, such as toluene, ethanol, or mixtures like ethanol/water. |
| Too much solvent used. | Use the minimum amount of hot solvent required to fully dissolve the solid. An excess of solvent will keep more of the desired product in solution upon cooling, reducing the yield. |
| Cooling rate is too fast. | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Co-crystallization of 2-naphthol. | If the initial purity of this compound is low, 2-naphthol may co-crystallize. A second recrystallization of the obtained crystals may be necessary to improve purity. |
Issue 2: The purified this compound is still contaminated with 2-naphthol.
| Possible Cause | Troubleshooting Step |
| Inefficient removal of mother liquor. | Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing dissolved 2-naphthol. |
| Inadequate number of recrystallization cycles. | For mixtures with a high concentration of 2-naphthol, multiple recrystallization steps may be required to achieve the desired purity. |
| Solid-state inclusion. | In some cases, impurities can be trapped within the crystal lattice. In such instances, trying a different recrystallization solvent might alter the crystal habit and reduce the inclusion of the impurity. |
Preparative High-Performance Liquid Chromatography (HPLC)
Issue 3: Poor separation (co-elution) of 2-naphthol and this compound peaks.
| Possible Cause | Troubleshooting Step |
| Inadequate mobile phase composition. | Optimize the mobile phase. A typical mobile phase for the separation of naphthol isomers is a mixture of acetonitrile and water, sometimes with a small amount of acid like phosphoric or formic acid.[5] Adjust the ratio of acetonitrile to water to improve resolution. |
| Incorrect column choice. | A standard C18 column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a phenyl-hexyl or a specialized reverse-phase column like Newcrom R1, which has low silanol activity and may offer better separation for these isomers.[5] |
| Overloading the column. | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Issue 4: Low recovery of purified this compound from the HPLC.
| Possible Cause | Troubleshooting Step |
| Compound insolubility in the mobile phase. | Ensure that the collected fractions containing this compound are not precipitating in the collection tubes. If so, modify the collection procedure, for example, by adding a small amount of a stronger solvent to the collection vials. |
| Decomposition on the column. | While less likely for these compounds, ensure the mobile phase is not too acidic or basic, which could potentially cause degradation of the sample on the column. |
| Inefficient fraction collection. | Carefully monitor the chromatogram and collect only the purest fractions corresponding to the this compound peak. Broader collection windows may increase yield but decrease purity. |
Data Presentation
Table 1: Physical Properties of 2-Naphthol and this compound
| Property | 2-Naphthol | This compound |
| Molecular Formula | C₁₀H₈O | C₁₁H₁₀O |
| Molecular Weight | 144.17 g/mol [1] | 158.20 g/mol |
| Melting Point | 121-123 °C[1][2] | 155-156 °C[3][4] |
| Boiling Point | 285-286 °C[1] | ~304 °C[4] |
| pKa | ~9.5[1][2] | Not available (expected to be slightly higher than 2-naphthol) |
| Appearance | White to yellowish-white crystalline solid[1] | Solid[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent for recrystallization. Xylene is a good starting point.[3]
-
Dissolution: In a fume hood, dissolve the impure this compound mixture in the minimum amount of boiling xylene.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The this compound should crystallize out as it is less soluble at lower temperatures.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold xylene to remove any adhering mother liquor containing the 2-naphthol impurity.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to 155-156 °C indicates high purity. If significant 2-naphthol remains, a second recrystallization may be necessary.
Protocol 2: Purification of this compound by Preparative HPLC
-
System Preparation:
-
Column: A C18 or a specialized reverse-phase column (e.g., Newcrom R1).[5]
-
Mobile Phase: A degassed mixture of acetonitrile and water. A starting gradient could be 50:50 (v/v), which can be optimized. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.[5]
-
Flow Rate: A typical flow rate for a preparative column is in the range of 10-50 mL/min, depending on the column dimensions.
-
-
Sample Preparation: Dissolve the impure this compound in the mobile phase or a compatible strong solvent at a known concentration.
-
Injection and Elution: Inject the sample onto the column and begin the elution program. Monitor the separation using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Purity Analysis: Analyze the purity of the final product using analytical HPLC and by measuring its melting point.
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Scale-Up of 3-Methyl-2-naphthol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-2-naphthol. The direct, regioselective synthesis of this compound presents significant challenges due to the electronic properties of the 2-naphthol ring system, which favor electrophilic substitution at the C1 position. This guide addresses these challenges and provides a framework for process development and optimization.
Troubleshooting Guide
Issue 1: Low Conversion of 2-Naphthol
Q: We are observing a low conversion rate of our 2-naphthol starting material during our methylation reaction. What are the potential causes and how can we improve the conversion?
A: Low conversion of 2-naphthol in methylation reactions can stem from several factors, primarily related to reaction kinetics and catalyst activity.
Potential Causes:
-
Insufficient Catalyst Activity: The Lewis acid or solid acid catalyst may be deactivated or used in an insufficient amount.
-
Low Reaction Temperature: The activation energy for the C-alkylation of 2-naphthol may not be reached at the current reaction temperature.
-
Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface.
-
Presence of Impurities: Water or other nucleophilic impurities in the starting materials or solvent can deactivate the catalyst.
Troubleshooting Steps:
-
Catalyst Screening and Optimization:
-
Evaluate a range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or solid acid catalysts (e.g., zeolites, acidic clays).
-
Increase the catalyst loading incrementally. Be aware that excessive catalyst can lead to increased byproduct formation.
-
-
Reaction Condition Optimization:
-
Gradually increase the reaction temperature while monitoring for byproduct formation.
-
Increase the reaction time.
-
-
Improve Mass Transfer (for heterogeneous catalysts):
-
Increase the stirring speed.
-
Consider using a catalyst with a higher surface area or smaller particle size.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all starting materials, solvents, and glassware.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Regioselectivity - Predominant Formation of 1-Methyl-2-naphthol
Q: Our primary product is the undesired 1-methyl-2-naphthol isomer instead of the target this compound. How can we improve the regioselectivity of the methylation?
A: The C1 position of 2-naphthol is electronically and sterically more accessible to electrophilic attack than the C3 position. Therefore, achieving high regioselectivity for C3-methylation is a significant challenge.
Strategies to Enhance C3-Selectivity:
-
Sterically Hindered Methylating Agents: While challenging for methylation, using a bulkier alkylating agent can sometimes favor the less sterically hindered position. However, for a methyl group, this effect is minimal.
-
Use of Directing Groups: A multi-step synthesis involving the introduction of a blocking group at the C1 position is often the most effective strategy.
-
Introduce a removable blocking group at the C1 position (e.g., sulfonation).
-
Perform the methylation reaction, which will now be directed to other available positions, including C3.
-
Remove the blocking group to yield the this compound.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents can solvate the hydroxyl group of 2-naphthol, potentially altering the electron density distribution in the ring and affecting the position of electrophilic attack.[1] Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., DMF, DMSO) and protic (e.g., trifluoroethanol).[1]
Issue 3: Formation of O-Methylated Byproduct (2-Methoxynaphthalene)
Q: We are observing the formation of 2-methoxynaphthalene as a significant byproduct. How can we suppress this O-methylation?
A: O-methylation is a competing reaction where the hydroxyl group of 2-naphthol is methylated instead of the aromatic ring. The reaction conditions play a crucial role in determining the ratio of C-alkylation to O-alkylation.
Methods to Minimize O-Methylation:
-
Choice of Methylating Agent and Catalyst:
-
Friedel-Crafts conditions (Lewis acid catalyst with a methyl halide) generally favor C-alkylation.
-
Williamson ether synthesis conditions (a base followed by a methylating agent) strongly favor O-alkylation and should be avoided if C-alkylation is the goal.[2]
-
-
Reaction Temperature: Higher reaction temperatures often favor C-alkylation over O-alkylation.
-
Solvent Choice: Non-polar solvents tend to favor C-alkylation, while polar aprotic solvents can promote O-alkylation.[1]
Issue 4: Product Purification Challenges
Q: We are struggling to separate the desired this compound from the unreacted 2-naphthol and the 1-methyl-2-naphthol isomer. What purification strategies are effective?
A: The similar physical properties of the isomers make their separation challenging. A multi-step purification strategy is often necessary.
Purification Techniques:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Crystallization:
-
Direct Crystallization: Explore a variety of solvents to find one in which the solubility of the isomers is significantly different, allowing for the selective crystallization of the desired product.
-
Derivative Formation: Convert the mixture of isomers into derivatives (e.g., esters, ethers) that may have more distinct physical properties, facilitating their separation by crystallization or chromatography. The desired derivative can then be converted back to this compound.
-
-
Chromatography: For laboratory-scale purification, column chromatography is a viable option. For scale-up, preparative HPLC or simulated moving bed (SMB) chromatography may be considered, although these are more costly.
Frequently Asked Questions (FAQs)
Q1: What is the most promising strategy for the regioselective synthesis of this compound on a larger scale?
A1: Due to the inherent reactivity of the 2-naphthol ring system, a direct methylation approach is unlikely to be selective for the 3-position. A multi-step synthesis involving a "block-methylate-deblock" strategy is the most promising approach for achieving high purity this compound on a larger scale. This involves protecting the more reactive C1 position before methylation.
Q2: What are the main safety concerns when scaling up the production of this compound?
A2: The safety concerns are primarily related to the reagents and reaction conditions:
-
Lewis Acids: Many Lewis acids (e.g., AlCl₃) are highly corrosive and react violently with water.
-
Methylating Agents: Some methylating agents, like methyl iodide, are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
-
Solvents: Many organic solvents are flammable and may have specific health hazards.
-
Exothermic Reactions: Friedel-Crafts reactions can be exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent runaway reactions.
Q3: How can we monitor the progress and regioselectivity of the reaction in real-time?
A3: In-process monitoring can be achieved using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, desired product, and isomeric byproducts.
-
Gas Chromatography (GC): If the components are sufficiently volatile, GC can also be used for monitoring the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of different isomers in the reaction mixture.
Q4: Are there any "green" synthesis routes for this compound?
A4: While a specific green route for this compound is not well-established, general green chemistry principles can be applied. This includes using solid acid catalysts to minimize waste, exploring less toxic methylating agents like dimethyl carbonate, and using solvents with a better environmental profile. However, the multi-step nature of a regioselective synthesis may present challenges to achieving a fully "green" process.
Quantitative Data
The following tables present hypothetical comparative data for different synthesis strategies for this compound. This data is for illustrative purposes to guide experimental design.
Table 1: Comparison of Hypothetical Methylation Strategies for this compound
| Strategy | Methylating Agent | Catalyst/Conditions | Typical Yield of this compound (%) | Purity of this compound (%) | Key Byproducts |
| Direct Methylation | Methyl Iodide | AlCl₃ in CS₂ | 10-20 | < 50 | 1-Methyl-2-naphthol, 2-Methoxynaphthalene, Poly-methylated naphthols |
| Block-Methylate-Deblock | Methyl Iodide | 1. Fuming H₂SO₄2. AlCl₃ in CS₂3. Dilute H₂SO₄, heat | 60-70 | > 95 | Minimal isomeric byproducts |
Table 2: Hypothetical Purification Efficiency for a 20:80 Mixture of this compound and 1-Methyl-2-naphthol
| Purification Method | Purity of this compound after 1st Pass (%) | Recovery of this compound (%) |
| Fractional Distillation | 30-40 | 70-80 |
| Recrystallization (from Toluene) | 60-70 | 50-60 |
| Preparative HPLC | > 98 | 85-95 |
Experimental Protocols
General Protocol for Laboratory-Scale Friedel-Crafts Methylation of 2-Naphthol
This protocol is for general guidance and requires optimization for regioselectivity.
Materials:
-
2-Naphthol
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Iodide
-
Anhydrous Carbon Disulfide (CS₂)
-
Hydrochloric Acid (1 M)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous carbon disulfide.
-
Cool the mixture in an ice bath.
-
Dissolve 2-naphthol (1.0 eq) in anhydrous carbon disulfide and add it to the dropping funnel. Add the 2-naphthol solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add methyl iodide (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the isomer ratio.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
References
effect of catalyst on 3-Methyl-2-naphthol synthesis selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-naphthol, a key intermediate in various chemical and pharmaceutical applications. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on the effect of catalysts on reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory and industrial synthesis route is the direct methylation of 2-naphthol using a methylating agent such as methanol. The choice of catalyst is crucial in directing the selectivity towards the desired C-alkylation product, this compound (also known as 1-methyl-2-naphthol), over the competing O-alkylation product, 2-methoxynaphthalene.
Q2: Which catalysts are typically used for the selective synthesis of this compound?
A2: A variety of solid acid catalysts are employed, with zeolites and alumina being the most prominent. Zeolites such as Hβ, HY, and HZSM5 are often studied for their shape-selective properties, which can favor the formation of specific isomers.[1] Alumina catalysts are also effective, particularly for liquid-phase reactions.[2] The acidic properties and pore structure of the catalyst are key factors influencing selectivity.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reaction is the O-methylation of the hydroxyl group of 2-naphthol, leading to the formation of 2-methoxynaphthalene.[1] Further C-methylation can also occur, resulting in the formation of di- and poly-methylated naphthols. The reaction conditions and catalyst choice significantly impact the extent of these side reactions.
Q4: How can I improve the selectivity towards C-methylation over O-methylation?
A4: Optimizing reaction conditions is key. Generally, higher temperatures tend to favor C-alkylation over O-alkylation.[3] The choice of catalyst also plays a critical role. Catalysts with strong acid sites and appropriate pore structures can enhance the selectivity for C-methylation. For instance, while zeolites like Hβ and HY are active, they may show higher selectivity towards 2-methoxynaphthalene depending on the conditions.[1]
Q5: What causes catalyst deactivation in this reaction, and how can it be mitigated?
A5: Catalyst deactivation is often caused by the deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst.[4] This is particularly prevalent at higher reaction temperatures. To mitigate deactivation, optimizing the reaction temperature and the feed composition (e.g., methanol to 2-naphthol ratio) is important. The catalyst can often be regenerated by calcination in air to burn off the coke deposits.[5]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low Conversion of 2-Naphthol | 1. Inactive or deactivated catalyst.2. Insufficient reaction temperature.3. Inadequate catalyst loading. | 1. Ensure the catalyst is properly activated before use. If deactivated, regenerate the catalyst through calcination.[5]2. Gradually increase the reaction temperature, monitoring for any increase in side product formation.3. Increase the amount of catalyst used in the reaction. |
| Low Selectivity to this compound (High 2-methoxynaphthalene) | 1. Reaction temperature is too low.2. Inappropriate catalyst choice.3. Unfavorable methanol to 2-naphthol molar ratio. | 1. Increase the reaction temperature, as higher temperatures generally favor C-alkylation.[3]2. Consider using a catalyst with different acidic properties or pore structure. Shape-selective zeolites may offer better control.3. Vary the molar ratio of methanol to 2-naphthol to find the optimal balance for C-alkylation. |
| Formation of Multiple Methylated Products | 1. Reaction temperature is too high.2. Long reaction time.3. High catalyst activity leading to over-methylation. | 1. Reduce the reaction temperature to minimize further methylation of the desired product.2. Optimize the reaction time to maximize the yield of this compound before significant over-methylation occurs.3. Consider using a less active catalyst or reducing the catalyst loading. |
| Rapid Catalyst Deactivation | 1. High reaction temperature leading to coking.2. Presence of impurities in the feed. | 1. Lower the reaction temperature if possible without significantly affecting the conversion and selectivity.2. Ensure the purity of 2-naphthol and methanol, as impurities can poison the catalyst.3. Implement a regeneration cycle for the catalyst.[5] |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Methylation of 2-Naphthol
| Catalyst | 2-Naphthol Conversion (%) | Selectivity to 2-methoxynaphthalene (%) | Selectivity to 1-methyl-2-naphthol (%) | Selectivity to 1-methyl-2-methoxynaphthalene (%) |
| Hβ | 80.5 | 65.2 | 20.3 | 14.5 |
| HY | 75.3 | 70.1 | 18.5 | 11.4 |
| HZSM5 | 60.2 | 75.8 | 15.1 | 9.1 |
Data adapted from a study on the alkylation of 2-naphthol using methanol over various zeolite catalysts.[1] Conditions can influence these values.
Table 2: Effect of Temperature on the Methylation of 1-Naphthol over Alumina Catalyst
| Temperature (°C) | 1-Naphthol Conversion (%) | Selectivity to 2-methyl-1-naphthol (%) |
| 340 | 35.5 | 82.3 |
| 350 | 45.1 | 82.1 |
| 355 | 50.2 | 81.5 |
This data is for the synthesis of the isomer 2-methyl-1-naphthol from 1-naphthol but provides insight into the effect of temperature on C-alkylation selectivity over an alumina catalyst.[2]
Experimental Protocols
General Protocol for the Liquid-Phase Methylation of 2-Naphthol using an Alumina Catalyst
This protocol is adapted from the synthesis of 2-methyl-1-naphthol and can be used as a starting point for the synthesis of this compound.[2]
-
Catalyst Activation: The alumina catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water and other impurities.
-
Reaction Setup: A high-pressure reactor equipped with a stirrer, heating mantle, temperature controller, and pressure gauge is used.
-
Charging the Reactor: The reactor is charged with 2-naphthol, the activated alumina catalyst, and a suitable solvent (e.g., toluene) if necessary to create a slurry.
-
Reaction Conditions: The reactor is sealed and purged with an inert gas. It is then pressurized to the desired level (e.g., 300-500 psig) and heated to the reaction temperature (e.g., 320-380 °C).[2]
-
Methanol Feed: Methanol is introduced into the reactor at a controlled rate to achieve the desired methanol-to-2-naphthol molar ratio (e.g., 0.1 to 1.0).[2]
-
Reaction Monitoring: The reaction is allowed to proceed for a set time, and samples can be withdrawn periodically to monitor the conversion of 2-naphthol and the product distribution by techniques such as gas chromatography (GC).
-
Product Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration. The liquid product mixture can then be subjected to distillation to separate the desired this compound from unreacted starting materials and byproducts.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 3-Methyl-2-naphthol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 3-Methyl-2-naphthol is paramount. As a key building block in the synthesis of pharmaceuticals, fragrances, and dyes, its purity directly impacts the quality, safety, and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds.
This guide provides a comparative overview of HPLC methods for the validation of this compound purity. It includes a detailed experimental protocol for a standard reversed-phase method and a comparison of different stationary phases to aid in method development and optimization.
Experimental Workflow for HPLC Purity Analysis
The general workflow for validating the purity of this compound by HPLC involves several key steps, from sample preparation to data analysis and reporting. The following diagram illustrates this logical process.
Caption: A streamlined workflow for HPLC purity validation.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol describes a robust isocratic reversed-phase HPLC (RP-HPLC) method suitable for routine purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC grade acetonitrile, water, and phosphoric acid
-
This compound reference standard and sample
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Mobile Phase: Premix acetonitrile, water, and phosphoric acid in the specified ratio. Degas the solution using sonication or vacuum filtration before use.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a system suitability test by making at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
After the analysis, process the chromatograms to integrate all peaks.
5. Calculation of Purity The purity of this compound is typically calculated based on the area percent method.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Comparison of HPLC Stationary Phases
The choice of the HPLC column's stationary phase is critical for achieving optimal separation of the main component from its potential impurities, which may include isomers or starting materials like 2-naphthol.[2] While a standard C18 column is a versatile starting point, other stationary phases can offer alternative selectivity and improved resolution.[3]
| Stationary Phase | Principle of Separation | Advantages for this compound Analysis | Considerations |
| C18 (Octadecyl) | Primarily hydrophobic (reversed-phase) interactions. | A robust and widely available choice, effective for separating non-polar to moderately polar compounds. Good for general purity screening.[2] | May not provide sufficient resolution for closely related isomers or structurally similar impurities. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl group can provide unique selectivity for aromatic compounds like naphthols, enhancing the separation of isomers and other aromatic impurities.[2][3] | Method development may require more optimization of the mobile phase to leverage the π-π interactions effectively. |
| C8 (Octyl) | Hydrophobic interactions, but with shorter alkyl chains than C18. | Can result in shorter retention times for non-polar analytes compared to C18, potentially reducing analysis time. | May offer less retention and resolution for very non-polar impurities. |
| Polar-Embedded | Reversed-phase packing with an embedded polar group (e.g., amide, carbamate). | Offers alternative selectivity and improved peak shape for polar analytes. Can be more stable in highly aqueous mobile phases. | Selectivity may differ significantly from standard C18, requiring re-optimization of the method. |
For comprehensive impurity profiling or when dealing with challenging separations of closely related species, exploring a Phenyl-Hexyl column is highly recommended as an alternative to the standard C18 phase.[2] This approach provides an orthogonal separation mechanism that can resolve peaks that co-elute on a C18 column.
References
A Comparative Analysis of the Reactivity of 3-Methyl-2-naphthol and 2-naphthol
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of key chemical intermediates is paramount. This guide provides a detailed comparative study of 3-Methyl-2-naphthol and 2-naphthol, focusing on their reactivity in electrophilic aromatic substitution reactions. By examining their structural differences, electronic properties, and available experimental data, this document aims to provide a clear framework for selecting the appropriate molecule for specific synthetic applications.
Executive Summary
Both this compound and 2-naphthol are important bicyclic aromatic compounds used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their reactivity is primarily governed by the electron-rich naphthalene ring system, which is activated towards electrophilic attack by the hydroxyl group at the C2 position. The key distinction between the two molecules is the presence of a methyl group at the C3 position in this compound. This seemingly minor structural modification has a significant impact on the molecule's overall reactivity.
The electron-donating nature of the methyl group in this compound enhances the electron density of the naphthalene ring, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack compared to 2-naphthol. This heightened reactivity is particularly relevant in reactions such as azo coupling and bromination, which are fundamental transformations in the synthesis of a wide range of organic compounds.
Physicochemical Properties: A Foundation for Reactivity
A comparison of the fundamental physicochemical properties of this compound and 2-naphthol provides initial insights into their chemical behavior.
| Property | This compound | 2-Naphthol |
| Molecular Formula | C₁₁H₁₀O | C₁₀H₈O |
| Molecular Weight | 158.20 g/mol | 144.17 g/mol [1][2] |
| Melting Point | 155-156 °C | 121-123 °C[1] |
| Boiling Point | 174 °C (at 20 Torr) | 285-286 °C[1] |
| pKa (predicted) | 9.91 ± 0.40 | 9.51[1][2] |
| Appearance | Pale yellow solid | White to yellowish-white crystalline solid |
The predicted pKa of this compound is slightly higher than that of 2-naphthol, suggesting it is a slightly weaker acid. This is consistent with the electron-donating effect of the methyl group, which would destabilize the corresponding phenoxide ion to a small extent.
Reactivity in Electrophilic Aromatic Substitution
The primary site of electrophilic attack on 2-naphthol is the C1 position, which is ortho to the activating hydroxyl group and part of the more reactive alpha-positions of the naphthalene ring.[1] The introduction of a methyl group at the C3 position in this compound is expected to further activate the ring towards electrophilic substitution.
Azo Coupling: A Case Study
Azo coupling is a classic electrophilic aromatic substitution reaction that is widely used in the synthesis of dyes. In this reaction, a diazonium salt acts as the electrophile and couples with an activated aromatic ring. For both 2-naphthol and this compound, the coupling occurs at the C1 position.
Based on the activating nature of the methyl group, it is anticipated that this compound will react faster with diazonium salts than 2-naphthol under identical conditions. This would likely translate to higher reaction yields or the ability to perform the reaction under milder conditions.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key electrophilic substitution reactions are provided below. These protocols can be adapted for a side-by-side comparative study of this compound and 2-naphthol.
Experimental Protocol 1: Azo Coupling Reaction
Objective: To synthesize an azo dye from 2-naphthol or this compound and compare their reactivity.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
2-Naphthol or this compound
-
Sodium Hydroxide
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Diazotization of Aniline:
-
In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water and cool this solution in the ice bath.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution with constant stirring, maintaining the temperature below 5 °C.
-
-
Coupling Reaction:
-
In a 250 mL beaker, dissolve 3.6 g of 2-naphthol (or an equimolar amount of this compound) in 25 mL of 10% sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
-
Isolation and Purification:
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Dry the purified crystals and determine the yield.
-
Expected Outcome: By running these reactions in parallel under identical conditions, a direct comparison of the product yields can be made, providing a quantitative measure of the relative reactivity of 2-naphthol and this compound.
Experimental Protocol 2: Bromination
Objective: To compare the reactivity of 2-naphthol and this compound towards bromination.
Materials:
-
2-Naphthol or this compound
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution
-
Ice
-
Distilled Water
Procedure:
-
Reaction Setup:
-
Dissolve 2.0 g of 2-naphthol (or an equimolar amount of this compound) in 20 mL of glacial acetic acid in a 100 mL flask.
-
Cool the flask in an ice bath.
-
-
Bromination:
-
In a dropping funnel, place a solution of 2.2 g of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred naphthol solution over a period of 15 minutes, maintaining the temperature below 10 °C.
-
-
Work-up and Isolation:
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into 100 mL of ice-water.
-
If any unreacted bromine remains (indicated by a persistent yellow-orange color), add a few drops of sodium bisulfite solution until the color disappears.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).
-
Determine the yield of the brominated product.
-
Visualizing Reaction Pathways
To illustrate the logical flow of the experimental work and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the comparative reactivity study.
Caption: Generalized mechanism for the azo coupling reaction.
Conclusion
The presence of a methyl group at the C3 position of 2-naphthol is predicted to significantly enhance its reactivity towards electrophilic aromatic substitution. This is attributed to the electron-donating nature of the methyl group, which increases the nucleophilicity of the naphthalene ring. While direct comparative kinetic data is scarce, the provided experimental protocols for azo coupling and bromination offer a robust framework for researchers to quantitatively assess the relative reactivity of this compound and 2-naphthol. This understanding is crucial for the rational design of synthetic routes and the development of new molecules in the pharmaceutical and chemical industries.
References
characterization of 3-Methyl-2-naphthol byproducts by LC-MS
An Objective Guide to the Characterization of 3-Methyl-2-naphthol Byproducts by LC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount. This compound, a key building block in pharmaceuticals and fragrances, is no exception.[1] Undesired byproducts from its synthesis can impact the safety, efficacy, and stability of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the identification and quantification of these process-related impurities and degradation products.
This guide provides an objective comparison of analytical methodologies for the characterization of naphthol-related byproducts, supported by experimental data. Due to the limited availability of specific public data on this compound, this document leverages established methods and data for the closely related and structurally similar compound, 2-naphthol, to provide a robust comparative framework.
Comparison of Analytical Techniques for Naphthol Analysis
The choice of analytical technique directly influences the sensitivity and reliability of impurity detection.[2] While several methods are available, they offer different levels of performance in terms of detection and quantification limits. LC-MS/MS, in particular, provides high sensitivity and specificity, making it ideal for identifying trace-level impurities in complex matrices.[2][3]
Table 1: Performance Comparison of Analytical Methods for Naphthol Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HPLC-UV | Water | 0.19 µg/L | Not Reported | [2] |
| HPLC-Fluorescence | Urine | 1.5 µg/L | 0.5 µg/L | [2] |
| GC-MS | Urine | 0.30 µg/L | 1.00 µg/L | [2] |
| LC-MS/MS | Urine | 0.9 - 3.4 ng (on column) | 2.9 - 10.8 ng (on column) |[2] |
Note: The performance metrics above, established for 2-naphthol, serve as a reliable benchmark for what can be expected when analyzing this compound and its byproducts.
Potential Byproducts of this compound
The synthesis of this compound can lead to the formation of various byproducts. Identification of these impurities is the first step in controlling the purity of the final compound. Potential byproducts may include isomers, precursors, and products from side reactions such as oxidation or dimerization.
Table 2: Potential Byproducts of this compound and their Molecular Weights
| Potential Byproduct | Structure | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|---|
| This compound | Main Compound | C₁₁H₁₀O | 158.07 |
| 2-Naphthol | Precursor/Impurity | C₁₀H₈O | 144.06 |
| 1-Methyl-2-naphthol | Isomer | C₁₁H₁₀O | 158.07 |
| 4-Methyl-2-naphthol | Isomer | C₁₁H₁₀O | 158.07 |
| 3,3'-Dimethyl-2,2'-binaphthol | Dimerization Product | C₂₂H₁₈O₂ | 314.13 |
| Naphthalene | Starting Material | C₁₀H₈ | 128.06 |
| 2-Naphthalene Sulfonic Acid | Intermediate | C₁₀H₈O₃S | 208.02 |
Experimental Workflow and Protocols
A systematic workflow is crucial for the reliable characterization of byproducts. The process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for structural elucidation.
References
A Comparative Spectroscopic Analysis of Methylated Naphthol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various methylated naphthol isomers, crucial compounds in medicinal chemistry and materials science. Understanding the distinct spectroscopic properties of these isomers is fundamental for their identification, characterization, and application in drug development and other research areas. This document presents a compilation of experimental data from Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, alongside detailed experimental protocols and a relevant biological signaling pathway.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several methylated naphthol isomers, providing a clear comparison of their characteristic spectral features.
UV-Visible and Fluorescence Spectroscopy
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Quantum Yield (Φ) |
| 1-Naphthol | n-Hexane | 290, 307, 322 | - | 323, 337 | - |
| 2-Naphthol | n-Hexane | 275, 285, 320, 331 | - | 345, 353 | - |
| 1-Methylnaphthalene | - | 281 | - | 339 | - |
| 2-Methylnaphthalene | - | 275 | - | 335 | - |
¹H NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Proton | 1-Methyl-2-naphthol | 2-Methyl-1-naphthol | 4-Methyl-1-naphthol |
| Methyl (CH₃) | ~2.4 | ~2.4 | ~2.6 |
| Aromatic (Ar-H) | 7.1 - 8.0 | 7.2 - 8.1 | 6.8 - 8.1 |
| Hydroxyl (OH) | ~5.0 | ~5.1 | ~5.2 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy (Chemical Shifts, δ in ppm)
| Carbon | 1-Methyl-2-naphthol | 2-Methyl-1-naphthol | 4-Methyl-1-naphthol |
| Methyl (CH₃) | ~16 | ~16 | ~19 |
| Aromatic (C) | 110 - 135 | 115 - 134 | 108 - 135 |
| Aromatic (C-O) | ~150 | ~149 | ~151 |
| Aromatic (C-CH₃) | ~128 | ~129 | ~130 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy (Key Vibrational Frequencies, cm⁻¹)
| Functional Group | 1-Methyl-2-naphthol | 2-Methyl-1-naphthol | 4-Methyl-1-naphthol |
| O-H Stretch (Alcohol) | ~3400 (broad) | ~3400 (broad) | ~3300 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3050 |
| C-H Stretch (Methyl) | ~2920 | ~2920 | ~2920 |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-O Stretch (Alcohol) | ~1250 | ~1250 | ~1260 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) of the methylated naphthol isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare solutions of the naphthol isomers in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the samples over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectra and relative quantum yields of the methylated naphthol isomers.
Instrumentation: A spectrofluorometer equipped with an excitation source, monochromators, and a detector.
Procedure:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the naphthol isomers in a suitable solvent.
-
Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 300-600 nm).
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the integrated fluorescence intensity of both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the methylated naphthol isomers.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure (for solid samples using KBr pellet method):
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Biological Significance and Signaling Pathway
Certain naphthol derivatives have demonstrated significant biological activity, including anticancer properties. Some of these compounds have been shown to modulate key cellular signaling pathways. For instance, a novel naphthoquinone-naphthol derivative has been reported to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[1][2][3]
References
comparing the fluorescence properties of 3-Methyl-2-naphthol with other naphthols
For scientists and professionals in drug development and research, selecting the appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the fluorescence properties of 3-Methyl-2-naphthol, 1-naphthol, and 2-naphthol, offering a valuable resource for informed probe selection.
This comparison focuses on key photophysical parameters, including excitation and emission maxima, fluorescence quantum yield, and fluorescence lifetime. Due to the limited availability of experimental data for this compound, this guide combines established data for 1-naphthol and 2-naphthol with a qualitative analysis of the expected effects of methyl substitution on the photophysical properties of the 2-naphthol scaffold.
Quantitative Comparison of Naphthol Fluorescence Properties
The following table summarizes the key fluorescence properties of 1-naphthol and 2-naphthol in various solvents. These values provide a baseline for understanding the distinct spectral characteristics of these isomers.
| Compound | Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| 1-Naphthol | Cyclohexane | 290[1] | 339[1] | N/A | ~120 (for Naphthalene)[2] |
| 2-Naphthol | Cyclohexane | 331[3] | 354[3] | N/A | ~120 (for Naphthalene)[2] |
| 0.1 M NaOH (aq) | 320[4] | 410[4] | N/A | N/A | |
| 0.02 M H₂SO₄ (aq) | N/A | N/A | 0.18 | N/A | |
| This compound | N/A | Predicted: Slight red-shift vs. 2-naphthol | Predicted: Slight red-shift vs. 2-naphthol | Predicted: Potentially higher than 2-naphthol | Predicted: Similar to 2-naphthol |
N/A: Data not available in the searched literature. *Predictions for this compound are based on the known effects of methyl substituents on aromatic fluorophores.
The Influence of Methyl Substitution on 2-Naphthol's Fluorescence
While specific experimental data for this compound is scarce, the principles of fluorescence spectroscopy allow for informed predictions regarding the effects of the methyl group at the 3-position of the 2-naphthol core.
The methyl group is an electron-donating group. Its presence on the naphthalene ring is expected to cause a slight bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted 2-naphthol. This is due to the methyl group's ability to increase the electron density of the aromatic system, which can lower the energy gap between the ground and excited states.
Furthermore, the methyl group may enhance the fluorescence quantum yield. By increasing the rigidity of the molecule and potentially reducing non-radiative decay pathways, the methyl substituent could lead to a more efficient emission of light. The fluorescence lifetime of this compound is anticipated to be similar to that of 2-naphthol, as the methyl group is not expected to introduce significant new decay pathways.
Experimental Protocols
Accurate determination of fluorescence properties is paramount for the reliable application of these compounds in research. Below are detailed methodologies for measuring key fluorescence parameters.
Measurement of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of a naphthol derivative.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Naphthol compound of interest
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
Procedure:
-
Prepare a dilute solution of the naphthol in the chosen solvent (typically in the micromolar concentration range to avoid inner filter effects).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs max).
-
To measure the emission spectrum: a. Set the excitation wavelength of the spectrofluorometer to the λabs max. b. Scan the emission wavelengths across a range that encompasses the expected emission. c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
To measure the excitation spectrum: a. Set the emission wavelength of the spectrofluorometer to the λem. b. Scan the excitation wavelengths. c. The resulting spectrum should resemble the absorption spectrum, and the peak of this spectrum is the excitation maximum (λex).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Naphthol sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ_standard is the quantum yield of the standard, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime of a naphthol derivative.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer
-
Pulsed light source (e.g., picosecond laser or LED)
-
Naphthol sample in a suitable solvent
Procedure (using TCSPC):
-
Prepare a dilute, deoxygenated solution of the naphthol.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon.
-
This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τf).
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the fluorescence properties of a naphthol compound.
Caption: A flowchart outlining the key steps in characterizing the fluorescence properties of naphthol compounds.
References
- 1. Long Lived Delayed Fluorescence of Ternary Naphthalene–β-Cyclodextrin–Cyclohexane Complexes at Room Temperature - ProQuest [proquest.com]
- 2. Fluorescence intensities and lifetimes of aromatic hydrocarbons in cyclohexane solution: evidence of contact charge-transfer interactions with oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Reactivity of 3-Methyl-2-naphthol and 1-Methyl-2-naphthol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. Among the versatile scaffolds available, substituted naphthols serve as crucial intermediates. This guide provides an in-depth comparison of two constitutional isomers, 3-methyl-2-naphthol and 1-methyl-2-naphthol, focusing on their reactivity in various chemical transformations relevant to drug discovery and development. While direct comparative quantitative data is limited in the scientific literature, this guide synthesizes available information and established principles of organic chemistry to offer a predictive analysis of their behavior.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these isomers is essential for predicting their behavior in chemical reactions and biological systems.
| Property | This compound | 1-Methyl-2-naphthol | Reference |
| CAS Number | 17324-04-8 | 1076-26-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O | [1][2] |
| Molecular Weight | 158.20 g/mol | 158.20 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | Solid (specific color not detailed) | [1] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | Soluble in simple organic solvents | [1] |
Comparative Reactivity in Key Chemical Reactions
The differential placement of the methyl group in this compound and 1-methyl-2-naphthol significantly influences their reactivity. The methyl group at the C1 position in 1-methyl-2-naphthol exerts a pronounced steric hindrance effect on the adjacent hydroxyl group, while the methyl group at the C3 position in this compound primarily imparts an electronic effect.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the hydroxyl group is a powerful activating, ortho-, para-directing group. The methyl group is also activating and ortho-, para-directing.
-
1-Methyl-2-naphthol : The C1 position is blocked by the methyl group. The hydroxyl group at C2 directs electrophilic attack primarily to the C3 position. However, steric hindrance from the adjacent C1-methyl group may reduce the rate of reaction at C3. The other activated positions are on the second ring.
-
This compound : The hydroxyl group at C2 directs electrophilic attack to the C1 and C3 positions. The methyl group at C3 further activates the ring, particularly at the C1 and C4 positions. Therefore, electrophilic substitution is expected to occur readily, primarily at the C1 position.
DOT script for the electrophilic substitution comparison:
Reactions of the Hydroxyl Group
O-Alkylation (Williamson Ether Synthesis)
This reaction involves the deprotonation of the hydroxyl group to form a nucleophilic naphthoxide, followed by reaction with an alkyl halide.
-
1-Methyl-2-naphthol : The steric hindrance from the adjacent methyl group at C1 is expected to significantly impede the approach of the alkyl halide to the oxygen atom, leading to a slower reaction rate and potentially lower yields compared to this compound.
-
This compound : The hydroxyl group is sterically unhindered, and the electron-donating methyl group at C3 may slightly increase the nucleophilicity of the corresponding naphthoxide. This isomer is expected to undergo O-alkylation more readily.
Esterification
Similar to O-alkylation, esterification reactions involving the hydroxyl group of 1-methyl-2-naphthol are likely to be sterically hindered, especially with bulky acylating agents. This compound is expected to react more readily.
| Reaction | Predicted Reactivity of 1-Methyl-2-naphthol | Predicted Reactivity of this compound | Key Influencing Factor |
| O-Alkylation | Lower | Higher | Steric hindrance at C1 |
| Esterification | Lower | Higher | Steric hindrance at C1 |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Methylated Naphthols
Materials:
-
Methylated naphthol (1-methyl-2-naphthol or this compound)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Solvent (e.g., acetone, ethanol, DMF)
Procedure:
-
Dissolve the methylated naphthol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base (e.g., NaOH or K₂CO₃) to the solution and stir to form the naphthoxide.
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period determined by monitoring the reaction progress (e.g., by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Azo Coupling of Methylated Naphthols
Materials:
-
Aromatic amine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Methylated naphthol (1-methyl-2-naphthol or this compound)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Diazotization: Dissolve the aromatic amine in dilute HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
Coupling: Dissolve the methylated naphthol in an aqueous NaOH solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold naphthoxide solution with vigorous stirring. A colored azo dye should precipitate.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and dry.
Applications in Drug Development and Biological Signaling
Naphthol derivatives are prevalent in medicinal chemistry, serving as scaffolds for a variety of bioactive compounds.[3][4][5] Derivatives of 2-naphthol have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] For instance, 1-amidoalkyl-2-naphthols, synthesized through multicomponent reactions, are precursors to bioactive 1-aminomethyl-2-naphthols.[3][8]
The specific incorporation of this compound or 1-methyl-2-naphthol into drug candidates would be dictated by the desired structure-activity relationship. The steric bulk of the methyl group in 1-methyl-2-naphthol could be exploited to achieve selective interactions with a biological target, while the electronic properties of the methyl group in this compound might influence the overall electronic nature and bioavailability of the molecule.
Recent studies on naphthoquinone-naphthol derivatives have shown that modifications to the naphthol ring can significantly impact anticancer activity, with some compounds acting as inhibitors of the EGFR/PI3K/Akt signaling pathway.[4][5]
DOT script for a generalized signaling pathway involving naphthol derivatives:
Conclusion
For researchers and professionals in drug development, a careful consideration of these steric and electronic effects is crucial when designing synthetic routes and novel molecular entities. The choice between these two isomers can significantly impact reaction efficiency and the pharmacological profile of the final compound. Further experimental studies directly comparing the kinetics and yields of reactions with these two isomers would be highly valuable to the scientific community.
References
- 1. CAS 17324-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 1-Methyl-2-naphthol | C11H10O | CID 95939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Genotoxic Profiles of 3-Methyl-2-naphthol and 2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available genotoxicity data for 3-Methyl-2-naphthol and its parent compound, 2-naphthol. Understanding the genotoxic potential of these compounds is crucial for assessing their safety in various applications, including pharmaceutical development and chemical manufacturing. While extensive data is available for 2-naphthol, it is important to note a significant data gap exists for this compound, with no specific genotoxicity studies found in the public domain as of the writing of this guide.
Executive Summary
Genotoxicity assessment is a critical component of toxicological evaluation. This guide synthesizes the current state of knowledge regarding the genotoxic effects of 2-naphthol and discusses the potential implications of methyl substitution on the genotoxicity of this compound.
2-Naphthol has been evaluated in a range of genotoxicity assays. It has consistently tested negative in bacterial reverse mutation assays (Ames test) and in vivo micronucleus assays, suggesting it is not a mutagen or clastogen under those test conditions. However, some in vitro evidence indicates that 2-naphthol can induce DNA damage in human cells.
This compound , in contrast, lacks publicly available genotoxicity data. The introduction of a methyl group to the naphthalene ring can influence its metabolic activation and detoxification pathways, potentially altering its genotoxic profile compared to 2-naphthol. In the absence of direct experimental evidence, a definitive comparison is not possible.
Genotoxicity Data Comparison
The following table summarizes the available quantitative data on the genotoxicity of 2-naphthol. No comparable data was found for this compound.
| Test Compound | Assay Type | Test System | Concentration/Dose | Metabolic Activation (S9) | Results | Reference |
| 2-Naphthol | Ames Test | Salmonella typhimurium | Not specified (tested up to cytotoxic concentrations) | With and without | Negative | [1] |
| in vivo Micronucleus Assay | Rodent | Not specified | N/A | Negative | [1] | |
| DNA Fragmentation Assay | Human Lymphocytes | 10, 25, 50, 100 µM | Without | Positive (dose-dependent increase in DNA fragmentation) | [2] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.
General Procedure:
-
Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are selected.
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
In Vivo Micronucleus Assay
The in vivo micronucleus test is used to detect the damage induced by a test substance to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals.
General Procedure:
-
Animals, typically rodents, are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels.
-
At appropriate intervals after treatment, the animals are euthanized, and bone marrow is extracted from the femurs.
-
Bone marrow smears are prepared on microscope slides.
-
The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a sufficient number of PCEs. An increase in the frequency of MN-PCEs in treated animals compared to controls indicates that the substance induces chromosomal damage.
DNA Fragmentation Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
General Procedure:
-
Cells (e.g., human lymphocytes) are cultured and exposed to the test compound at various concentrations.
-
After incubation, the cells are harvested and fixed.
-
The cells are then permeabilized to allow the entry of the labeling enzyme and nucleotides.
-
Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
The incorporated label is detected and quantified, often by flow cytometry or fluorescence microscopy. An increase in the signal indicates an increase in DNA fragmentation.
Visualizing Experimental Workflows and Potential Mechanisms
Generalized Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound.
Caption: Generalized workflow for genotoxicity assessment.
Potential Metabolic Activation of Naphthols
The genotoxicity of many compounds is dependent on their metabolic activation to reactive electrophilic species that can interact with DNA. The following diagram illustrates a simplified potential metabolic pathway for naphthols. The presence of a methyl group in this compound could influence these pathways.
Caption: Simplified metabolic pathway of naphthols.
Conclusion and Future Directions
The available data suggests that 2-naphthol is not mutagenic in bacterial systems or clastogenic in vivo in rodents. However, its ability to induce DNA fragmentation in human lymphocytes in vitro warrants further investigation to understand the mechanism and its relevance to human health.
The complete absence of genotoxicity data for this compound is a significant knowledge gap. The methyl group could potentially alter its metabolic fate, leading to either enhanced detoxification or the formation of different reactive metabolites compared to 2-naphthol. Therefore, it is crucial to conduct a battery of genotoxicity tests for this compound, following established regulatory guidelines, to accurately assess its safety profile. Structure-activity relationship (SAR) models could provide initial predictions, but these must be confirmed by experimental data. Researchers and drug development professionals should exercise caution when handling this compound until its genotoxic potential has been thoroughly evaluated.
References
A Comparative Guide to the Antioxidant Activity of Substituted Naphthols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of various substituted naphthols, supported by experimental data from established antioxidant assays. The information is intended to aid researchers in understanding the structure-activity relationships of these compounds and to guide the development of novel antioxidant agents.
Structure-Activity Relationship of Naphthols as Antioxidants
The antioxidant potential of naphthol derivatives is significantly influenced by the position of the hydroxyl group and the nature of substituents on the naphthalene ring. Phenolic compounds, including naphthols, exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby neutralizing them.
Key structural features that govern the antioxidant activity of substituted naphthols include:
-
Position of the Hydroxyl Group: The location of the hydroxyl group on the naphthalene ring is a critical determinant of antioxidant efficacy.
-
Electron-Donating Substituents: The presence of electron-donating groups, such as methoxy (-OCH₃) and alkyl groups, on the naphthalene ring can enhance antioxidant activity. These groups can stabilize the resulting phenoxyl radical formed after hydrogen donation, making the parent molecule a more effective antioxidant.
-
Intramolecular Hydrogen Bonding: In certain dihydroxynaphthalenes, the formation of intramolecular hydrogen bonds can contribute to the stabilization of the aryloxyl radical, thereby increasing the antioxidant activity.
Comparative Antioxidant Activity Data
The following tables summarize the available quantitative data on the antioxidant activity of various substituted naphthols from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays. A lower IC₅₀ or EC₅₀ value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Substituted Naphthols
| Compound | IC₅₀ / EC₅₀ (µM) | Reference |
| 1-Naphthol | 23.4 | [1] |
| 2-Naphthol | 22.6 | [1] |
| 1,8-Dihydroxynaphthalene | Lower than Trolox (50 µM) | [2] |
| 1,6-Dihydroxynaphthalene | Lower than Trolox (50 µM) | [2] |
| 2,6-Dihydroxynaphthalene | Higher than Trolox (50 µM) | [2] |
| 2,7-Dihydroxynaphthalene | Higher than Trolox (50 µM) | [2] |
| 1-Naphthyl Sulfate | 172 | [1] |
| 2-Naphthyl Sulfate | 29.8 | [1] |
Table 2: ABTS Radical Scavenging Activity of Substituted Naphthols
| Compound | EC₅₀ (µM) | Reference |
| 1-Naphthol | Not explicitly quantified but active | [3][4] |
| 2-Naphthol | Not explicitly quantified but active | [3][4] |
| 1-Naphthyl Sulfate | Lower activity than 1-Naphthol | [1] |
| 2-Naphthyl Sulfate | Comparable activity to 2-Naphthol | [1] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted Naphthols
| Compound | Antioxidant Power | Reference |
| 1,8-Dihydroxynaphthalene | Higher than other dihydroxynaphthalenes | [2] |
| 1,6-Dihydroxynaphthalene | Higher than β-substituted dihydroxynaphthalenes | [2] |
| 2,6-Dihydroxynaphthalene | Lower than α-substituted dihydroxynaphthalenes | [2] |
| 2,7-Dihydroxynaphthalene | Lower than α-substituted dihydroxynaphthalenes | [2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and extension of these findings.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow color is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.
Procedure:
-
Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as an EC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺-TPTZ) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and is typically expressed as Fe(II) equivalents or Trolox equivalents.[6]
Signaling Pathways and Mechanisms of Action
While the primary antioxidant mechanism of naphthols involves direct radical scavenging, some studies suggest their involvement in cellular processes. For instance, 1-naphthol can undergo metabolic activation to reactive intermediates through both superoxide-dependent and peroxidase-mediated pathways. This bioactivation can lead to the formation of naphthoquinones, which may have their own biological activities. However, detailed signaling pathways directly initiated by the antioxidant action of substituted naphthols are not yet well-elucidated and represent an area for future research.
Visualizations
Experimental Workflow for Antioxidant Activity Screening
Caption: Workflow for the synthesis and antioxidant screening of substituted naphthols.
Logical Relationship of Antioxidant Action
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methyl-2-naphthol proper disposal procedures
Proper disposal of 3-Methyl-2-naphthol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded through standard waste streams and must be managed as regulated hazardous waste. Adherence to institutional protocols and local and federal regulations is mandatory.
The following guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for laboratory personnel.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be aware of the immediate safety hazards associated with this compound and the appropriate first aid measures. This information is summarized from Safety Data Sheets (SDS) for the closely related and representative compound, 2-Naphthol.
| Parameter | Guideline | First Aid Measures |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.[1][2][3] | Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4] Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2] Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][2][4] Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[2][4] |
| Handling & Storage | Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust. Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[4][5] | N/A |
| Spill Cleanup | For solid spills, sweep up and shovel into a suitable, closed container for disposal.[1][4] Avoid creating dust.[6] Ensure adequate ventilation. Prevent the chemical from entering drains or surface water.[4] | N/A |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" approach for hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and corresponding state and local regulations.[7][8][9]
1. Waste Identification and Classification:
-
Treat all this compound, including unused surplus, contaminated materials (like gloves or absorbent pads), and spill cleanup debris, as hazardous waste.[10]
-
Based on available safety data for similar compounds, it is toxic to aquatic life and harmful to human health.[2][4]
2. Select and Prepare Waste Container:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[7] The original container is often a suitable choice for unused product.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[7]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[7]
3. Label the Waste Container:
-
Properly label the container before adding any waste. The label must include:
4. Segregate and Store Waste:
-
Never mix this compound with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11][12] Incompatible materials can react dangerously.
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]
-
This area should be under the direct control of lab personnel, away from drains, and in secondary containment to prevent spills.[7]
5. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][13]
-
Laboratory personnel must not attempt to transport hazardous waste off-site.
-
The disposal vendor will provide a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.[9]
6. Disposal of Empty Containers:
-
A container that held a hazardous waste is considered "empty" only after it has been triple-rinsed with a solvent capable of removing the chemical.[10][12]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10]
-
Once properly rinsed, deface or remove the original labels from the empty container before disposing of it as regular trash.[10]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. vumc.org [vumc.org]
- 11. wattbarind.com [wattbarind.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chemical and Laboratory Waste [enva.com]
Personal protective equipment for handling 3-Methyl-2-naphthol
Essential Safety and Handling Guide for 3-Methyl-2-naphthol
Disclaimer: No comprehensive Safety Data Sheet (SDS) for this compound is readily available. This guide is based on the safety information for the closely related compound, 2-Naphthol (CAS No. 135-19-3). Researchers should handle this compound with the assumption that it has similar or potentially greater hazards. All procedures should be conducted with caution and under the supervision of a qualified professional.
This document provides immediate and essential safety protocols, operational plans, and disposal instructions for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Immediate Safety Information
This compound is presumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2][3] It is also considered very toxic to aquatic life.[1][3][4]
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against exposure. The minimum required PPE for handling this compound includes:
| Protection Type | Required PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[1][5][6] |
| Skin Protection | A lab coat is required. For significant handling, chemical-resistant coveralls or "bunny suits" offer more complete protection.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][8] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[1][8] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound in a laboratory setting.
-
Receiving and Storage:
-
Handling and Use:
-
Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area.[7] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not flush into surface water or the sanitary sewer system.[1][2]
-
Fire: Use a water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[9] Wear self-contained breathing apparatus and full protective gear.[8]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
-
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[4]
-
Waste Segregation:
-
Segregate all this compound waste (solid and liquid) from non-hazardous waste.[10] This includes contaminated PPE, labware, and absorbent materials.
-
-
Waste Containment and Labeling:
-
Disposal Procedure:
Quantitative Data Summary (Based on 2-Naphthol)
| Property | Value |
| Melting Point | 120 - 122 °C |
| Boiling Point | 285 - 286 °C |
| Vapor Pressure | 1 hPa @ 50 °C |
| Oral LD50 (Rat) | 1320 mg/kg |
| Dermal LD50 (Rabbit) | >10 g/kg |
| Inhalation LC50 (Rat) | 2.2 mg/L (4 h) |
Experimental Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. gustavus.edu [gustavus.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
